molecular formula C6H10N2O2 B3038325 4,5-Dimethyl-1H-imidazole formate CAS No. 86027-00-1

4,5-Dimethyl-1H-imidazole formate

Cat. No.: B3038325
CAS No.: 86027-00-1
M. Wt: 142.16 g/mol
InChI Key: GSPFRBUPJBNHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1H-imidazole formate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dimethyl-1H-imidazole;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPFRBUPJBNHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties and Characterization of 4,5-Dimethyl-1H-imidazole Formate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 4,5-Dimethyl-1H-imidazole formate .

Executive Summary

This compound (CAS: 86027-00-1) is the organic salt formed via the protonation of 4,5-dimethylimidazole by formic acid.[1][2][3] It serves as a critical intermediate in pharmaceutical synthesis, particularly for antifungal and anticancer agents, and functions as a specialized ligand in coordination chemistry.[2][3][4]

Distinct from simple hydrogen-bonded adducts, this compound exists as a true imidazolium salt in the solid state.[2][3][5] Its physical profile—characterized by a melting point of 117–118 °C and high aqueous solubility—makes it an ideal candidate for applications requiring controlled proton release or ionic liquid precursors.[2][3]

Chemical Identity & Structural Analysis

Unlike the parent base (4,5-dimethylimidazole), which is amphoteric, the formate salt is an ionic species.[2][3] The proton from formic acid transfers to the N3 position of the imidazole ring, resulting in a resonance-stabilized imidazolium cation and a formate anion.[2][3]

PropertySpecification
IUPAC Name 4,5-Dimethyl-1H-imidazol-3-ium formate
CAS Number 86027-00-1
Molecular Formula C₆H₁₀N₂O₂ (C₅H₈N₂[1][2][3] · CH₂O₂)
Molecular Weight 142.16 g/mol
SMILES CC1=C(N=C[NH]1)C.C(=O)[O-]
Structure Type Ionic Salt (Proton transfer complex)
Structural Visualization

The formation of the salt involves a stoichiometric acid-base reaction.[3] The following diagram illustrates the synthesis logic and structural transformation.

SynthesisPathway cluster_conditions Reaction Conditions Base 4,5-Dimethylimidazole (C5H8N2) Reaction Proton Transfer (Exothermic Neutralization) Base->Reaction Acid Formic Acid (CH2O2) Acid->Reaction Salt This compound (Imidazolium Cation + Formate Anion) Reaction->Salt Crystallization Cond1 Solvent: MeOH or EtOH Cond2 Temp: 0-25°C

Figure 1: Stoichiometric synthesis pathway transforming the neutral base into the ionic formate salt.

Physical Properties Profile

The following data aggregates experimental values and authoritative vendor specifications.

Thermal & Mechanical Properties
PropertyValueContext/Notes
Melting Point 117 – 118 °C Sharp melting endotherm indicates high crystallinity.[1][2][3]
Boiling Point DecomposesSalt dissociates/decomposes prior to boiling.[1][2][3]
Physical State SolidWhite to off-white crystalline powder.[1][2][3]
Density ~1.2 – 1.3 g/cm³ (Est.)[1][2][3]Not empirically reported; parent base is 1.23 g/cm³.[2][3]
Hygroscopicity ModerateFormate salts are prone to moisture uptake; store under inert gas.[1][2][3]
Solubility & Solution Chemistry[1][2]
  • Water: Highly Soluble (Dissociates into ions).[2][3]

  • Alcohols (MeOH, EtOH): Soluble.[2][3]

  • Non-polar Solvents (Hexane, Toluene): Insoluble.[2][3]

  • pKa: The pKa of the conjugate acid (imidazolium) is approximately 7.0 .[2][3] The formate anion acts as a weak base (pKb ~10.25).[2][3]

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Produce high-purity 4,5-dimethylimidazole formate without excess free acid.

  • Stoichiometry Control: Dissolve 1.0 equivalent of 4,5-dimethylimidazole in anhydrous ethanol (0.5 M concentration).

  • Controlled Addition: Add 1.0 equivalent of Formic Acid (98%+) dropwise at 0°C under N₂ atmosphere. Reasoning: The reaction is exothermic; cooling prevents thermal degradation.[1][2]

  • Crystallization: Stir for 1 hour, then concentrate via rotary evaporation until a supersaturated solution forms. induce crystallization by cooling to 4°C or adding diethyl ether as an antisolvent.[2][3]

  • Validation Point: The resulting crystals must be washed with cold ether. If the filtrate pH is <4, excess formic acid was used; recrystallize immediately.[2][3]

Characterization Workflow

To confirm the material is the salt and not just a physical mixture, use the following logic:

CharacterizationLogic Sample Synthesized Sample DSC DSC Thermal Analysis Sample->DSC NMR 1H-NMR (D2O) Sample->NMR XRD Powder XRD Sample->XRD Result1 Sharp Endotherm @ 117-118°C DSC->Result1 Confirms Purity Result2 Chemical Shift Check: C2-H Downfield Shift NMR->Result2 Confirms Salt Formation Result3 Crystalline Pattern (Not Amorphous) XRD->Result3 Confirms Solid State

Figure 2: Analytical workflow to validate chemical identity and phase purity.

Critical NMR Insight: In ¹H NMR, the proton on the C2 position of the imidazole ring will shift downfield (higher ppm) in the salt form compared to the free base, confirming protonation.[2][3]

Applications & Handling

Primary Applications
  • Pharmaceutical Intermediate: Used to introduce the 4,5-dimethylimidazole moiety into bioactive scaffolds, enhancing bioavailability due to the salt's higher solubility compared to the free base.[2][3]

  • Epoxy Curing Agents: Imidazole salts act as latent curing agents.[1][2][3] The formate anion can block the active site until heated, providing latency (shelf-life) to epoxy resin systems.[2][3]

  • Agrochemicals: Component in antifungal crop protection formulations.[1][2][3][4]

Safety & Storage (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Storage: Store at room temperature under an inert atmosphere (Nitrogen/Argon). The compound is potentially hygroscopic; moisture absorption will depress the melting point and alter stoichiometry.[2][3]

References

  • PubChem. (2025).[2][3][6] this compound (Compound).[1][2][3][7][8] National Library of Medicine.[2][3] [Link][2][3]

  • MySkinRecipes. (n.d.). This compound Product Specifications. [Link][1][2][3][9]

  • Limbach, H. H., et al. (2003).[2][3] Protonation and phase effects on the NMR chemical shifts of imidazoles. New Journal of Chemistry. (Discusses the NMR distinction between imidazole formates and complexes). [Link]

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of 4,5-Dimethyl-1H-imidazole Formate

[1][2][3]

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4,5-Dimethyl-1H-imidazole formate , a Protic Ionic Liquid (PIL) derivative.[1][2][3] Designed for researchers in drug development and organic synthesis, this document elucidates the solvation mechanisms governing this compound, offering a predictive solubility matrix and a self-validating experimental protocol for quantitative assessment.[3] The presence of the formate counterion and the methylated imidazole core creates a distinct amphiphilic profile, critical for its application as a catalyst, electrolyte, or pharmaceutical intermediate.[3]

Chemical Identity and Physicochemical Basis[3][4][5][6]

This compound is a salt formed via the neutralization of 4,5-dimethylimidazole (a weak base, pKa ~7.[1][2][3]6) with formic acid.[2][3] Unlike aprotic ionic liquids (e.g., imidazolium chlorides), this compound retains an active proton on the cationic nitrogen, classifying it as a Protic Ionic Liquid (PIL) .[3]

Structural Determinants of Solubility[3]
  • Cationic Core (4,5-Dimethylimidazolium): The methyl groups at positions 4 and 5 introduce a degree of lipophilicity (hydrophobicity) absent in unsubstituted imidazole salts.[2][3] However, the aromatic ring remains planar, allowing for

    
    -
    
    
    stacking interactions.[2][3]
  • Anionic Counterion (Formate): The formate anion (

    
    ) is small, hard, and highly capable of hydrogen bonding.[2][3] It dominates the compound's polarity, rendering the salt hygroscopic and highly soluble in protic media.[3]
    
  • H-Bonding Network: The N-H proton on the imidazolium ring serves as a strong hydrogen bond donor, while the formate oxygen serves as a strong acceptor.[2][3] This creates a supramolecular network that resists dissolution in non-polar solvents.[2][3]

Solubility Profile in Organic Solvents[2][3]

The solubility of this compound follows a non-linear trend governed by the Dielectric Constant (


)Hansen Solubility Parameters (HSP)23
Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh Strong H-bonding match.[1][2][3][4] The solvent disrupts the cation-anion ionic lattice via solvation shells.[2][3]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant stabilizes the ion pair.[1][3][4] The methyl groups aid interaction with the organic backbone of the solvent.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate/Low "Borderline" solubility.[1][2][3][4] The lipophilic 4,5-dimethyl moiety allows partial solvation, but the formate ion resists thermodynamic stability in low-

media.[2][3]
Ethers/Esters THF, Ethyl Acetate, Diethyl EtherLow/Insoluble Insufficient polarity to overcome the lattice energy of the salt.[1][3][4] Often used as anti-solvents to precipitate the salt.[2][3]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble Complete polarity mismatch.[1][2][3][4] No capacity for ion-dipole interaction.[1][2][3]
Aromatic Hydrocarbons Toluene, BenzeneNegligible Despite potential

-

interactions with the imidazole ring, the ionic formate prevents solubilization.[1][3][4]
Critical Insight: The "Lipophilic Shift"

Compared to unsubstituted imidazole formate, the 4,5-dimethyl analog exhibits slightly enhanced solubility in "borderline" solvents like Chloroform or THF.[3] The methyl groups disrupt the crystal packing density and increase Van der Waals interactions with organic solvents, lowering the energy barrier for dissolution.[3]

Solvation Mechanism Visualization

The following diagram illustrates the competitive interactions determining solubility.

SolvationMechanismSalt4,5-Dimethyl-1H-imidazoleFormate LatticeInteraction1H-Bonding &Dielectric StabilizationSalt->Interaction1Interaction2Lack of Ion-DipoleForceSalt->Interaction2ProticPolar Protic Solvent(e.g., MeOH)Protic->Interaction1AproticNon-Polar Solvent(e.g., Hexane)Aprotic->Interaction2DissolvedSolvated Ions(Thermodynamically Stable)PrecipitatePhase Separation(Lattice Intact)Interaction1->Dissolved  Lattice Energy < Solvation EnergyInteraction2->Precipitate  Lattice Energy > Solvation Energy

Caption: Thermodynamic competition between lattice energy and solvation energy determines the phase behavior of the PIL in different solvent classes.[3]

Experimental Protocol: Quantitative Solubility Determination

To generate precise solubility data (mg/mL) for regulatory or process chemistry requirements, use the following Gravimetric Saturation Method . This protocol is self-validating via a solvent-evaporation check.

Reagents & Equipment[2][3][5]
  • Analyte: this compound (Dry, stored in desiccator).[1][2][3]

  • Solvents: HPLC grade (Water, Methanol, Toluene, DCM).[2][3]

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters, Analytical Balance (±0.01 mg).

Step-by-Step Methodology
  • Saturation Equilibrium:

    • Add excess salt (approx. 500 mg) to 2.0 mL of the target solvent in a sealed glass vial.[2][3]

    • Agitate at 25°C (or target process temperature) for 24 hours at 800 RPM.

    • Visual Check: Ensure solid remains visible at the bottom.[2][3] If fully dissolved, add more salt until saturation is evident.[2][3]

  • Filtration (The Critical Control Point):

    • Allow the suspension to settle for 1 hour.

    • Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

      
      ).
      
    • Note: Pre-saturate the filter with 0.5 mL of the solution (discard) to prevent adsorption losses.[2][3]

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution (

      
      ).[2][3]
      
    • Evaporate the solvent using a centrifugal evaporator or nitrogen stream at 40°C.[2][3]

    • Dry the residue in vacuo (50 mbar) at 50°C for 4 hours to remove bound solvent.

    • Weigh the vial with the dried residue (

      
      ).[2][3]
      
  • Calculation:

    
    
    Where 
    
    
    is the density of the solvent.[2][3]
Validation Step

Re-dissolve the dried residue in a known volume of deuterated solvent (e.g.,


1H-NMR23
  • Pass Criteria: The molar ratio of the imidazole ring protons to the formate proton must be 1:1.[2][3]

  • Fail Criteria: Deviation implies loss of formic acid (volatility) during drying or differential solubility of impurities.[2][3]

Applications & Handling in Research

Purification Strategy (Anti-Solvent Crash)

Because this compound is soluble in methanol but insoluble in ethyl acetate or ether, purification can be achieved by:

  • Dissolving crude material in minimal Methanol.[2][3]

  • Dropwise addition into vigorously stirred Ethyl Acetate (10:1 ratio).

  • Filtration of the resulting white crystalline precipitate.[2][3]

Catalytic Context

In organic synthesis, this salt acts as a mild acid-base buffer.[2][3] When used in non-polar reactions (e.g., Toluene), it will exist as a heterogeneous catalyst (solid phase).[2][3] In polar reactions (e.g., DMF), it acts as a homogeneous catalyst.[2][3]

Hygroscopicity Warning

Formate salts are notoriously hygroscopic.[2][3]

  • Storage: Store under Argon or Nitrogen atmosphere.

  • Impact: Absorbed water will drastically alter solubility in "borderline" solvents like DCM, often creating a biphasic system or emulsion.[2][3]

References

  • PubChem. (2025).[2][3] 4,5-Dimethyl-1H-imidazole Compound Summary. National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Greaves, T. L., & Drummond, C. J. (2015).[2][3] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 115(20), 11379–11448.[2][3] (Contextual grounding on PIL solubility mechanisms).

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Theoretical basis for solubility matrix).[2][3]

Technical Guide: Storage and Handling of 4,5-Dimethyl-1H-imidazole Formate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous protocol for the storage, handling, and experimental integration of 4,5-Dimethyl-1H-imidazole formate (CAS: 86027-00-1). As a critical intermediate in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), pharmaceutical APIs, and coordination ligands, this compound requires precise environmental control to maintain chemical integrity. This document synthesizes physicochemical data with field-proven handling strategies to mitigate hygroscopic degradation and oxidative instability.

Physicochemical Profile & Critical Properties

Understanding the fundamental properties of this compound is the prerequisite for designing a robust handling protocol. This salt combines the basicity of the imidazole ring with the reductive potential of the formate anion.

Table 1: Chemical Specification & Physical Properties

PropertySpecification
Chemical Name This compound
CAS Number 86027-00-1
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Physical State White to off-white crystalline powder
Melting Point 117–118°C [1]
Solubility Soluble in water, Methanol (MeOH), Ethanol
Hygroscopicity High (Requires moisture exclusion)
Stability Sensitive to moisture and oxidation; thermally stable up to MP.[1]
Mechanistic Sensitivity

The formate anion (


) renders the compound susceptible to oxidative degradation over extended periods, while the imidazole moiety introduces hygroscopicity. Moisture absorption can lead to hydrolysis or the formation of hydrates, altering the stoichiometry required for precision applications like MOF/ZIF synthesis [2].

Storage Architecture: The Inert Gas Directive

The primary failure mode for this reagent is moisture-induced caking and degradation. Standard laboratory storage is insufficient.

Environmental Control[2]
  • Temperature: Store at controlled room temperature (15–25°C). Refrigeration is generally not recommended unless the container is hermetically sealed, as condensation upon warming can destroy the sample.

  • Atmosphere: Strict Inert Gas Storage. The container headspace must be purged with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) after every use.
  • Container: Amber glass vials with PTFE-lined caps are preferred to prevent UV degradation and ensure a chemical-resistant seal.

Storage Decision Logic

The following decision tree illustrates the protocol for assessing and maintaining storage integrity.

StorageLogic Start Reagent Receipt/Inspection SealCheck Is Manufacturer Seal Intact? Start->SealCheck Desiccator Store in Desiccator Cabinet (Ambient Temp, Dark) SealCheck->Desiccator Yes OpenUse Container Opened for Use SealCheck->OpenUse No (In Use) Desiccator->OpenUse Retrieval Purge Purge Headspace with Dry N2 or Ar (2-3 mins) OpenUse->Purge Post-Weighing Parafilm Seal Cap + Wrap with Parafilm Purge->Parafilm Parafilm->Desiccator Return to Storage caption Figure 1: Inert Atmosphere Storage Loop for Hygroscopic Formate Salts

Handling & Experimental Workflow

To ensure reproducibility, particularly in ZIF/MOF synthesis (e.g., where this ligand reacts with metal nodes like Zn or Co), precise mass transfer without hydration is critical.

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator or P100 is mandatory to prevent inhalation of formate dust, which is a respiratory irritant.

  • Ocular: Chemical splash goggles.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).

Transfer Protocol

Objective: Transfer


 mg of reagent to a reaction vessel with 

moisture uptake.
  • Preparation: Pre-dry all spatulas and receiving vessels (e.g., in an oven at 60°C).

  • Environment: Perform weighing in a fume hood to control dust. For ultra-sensitive catalytic applications, use a glovebox.

  • Aliquot Extraction:

    • Open the vial.[2]

    • Quickly transfer the required amount to a weighing boat.

    • Immediately purge the source vial with gentle

      
       flow and recap.
      
  • Dissolution: If used for ZIF synthesis (e.g., ZIF-25 or similar analogues), dissolve immediately in Methanol (MeOH) as per standard solvothermal protocols [2].

Synthesis Integration (ZIF Context)

In the synthesis of Zeolitic Imidazolate Frameworks, this compound often acts as the organic linker source. The formate counter-ion can modulate the deprotonation equilibrium of the imidazole, influencing crystal morphology.

  • Solvent System: Typically Methanol or DMF.

  • Reaction Type: Solvothermal (autoclave) or room-temperature mixing.

  • Critical Parameter: The molar ratio of Ligand:Metal must be calculated based on the salt molecular weight (142.16 g/mol ), not the free imidazole base.

HandlingWorkflow Step1 PPE Setup: N95 Mask + Nitrile Gloves Step2 Weighing (Fume Hood): Minimize Air Exposure Step1->Step2 Step3 Source Preservation: N2 Purge & Reseal Step2->Step3 Immediate Action Step4 Solubilization: Dissolve in MeOH/DMF Step2->Step4 Transfer Step5 Reaction: Autoclave/Stirring Step4->Step5 caption Figure 2: Low-Moisture Handling Workflow for Synthesis

Safety, Toxicology & Emergency Response

While specific toxicological data for the formate salt is limited, it must be handled with the combined precautions of imidazoles (irritants) and formates (potential metabolic toxins).

Hazard Identification
  • Signal Word: WARNING

  • H-Statements (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Decomposition: Thermal decomposition may release Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Formic Acid vapors.

Emergency Protocols
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][3] Remove contact lenses if present.[3] Seek medical attention.

  • Skin Contact: Wash with copious soap and water.[4][5] If irritation persists (chemical burn risk from formate), seek medical aid.

  • Spill Cleanup:

    • Ventilate the area.[4][2][3][5][6][7][8][9][10]

    • Do not dry sweep (creates dust). Use a damp paper towel or vacuum with HEPA filter.

    • Place in a chemical waste container labeled "Solid Organic Waste (Basic)".

References

  • Royal Society of Chemistry (RSC). (2014). Investigation on water adsorption in various ZIFs. (Discusses usage of this compound in ZIF synthesis). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound Product Specifications. Retrieved from [Link][1][11]

Sources

Technical Guide: 4,5-Dimethyl-1H-imidazole Formate Physicochemical Profile

[1]

Executive Summary

Compound: 4,5-Dimethyl-1H-imidazole formate CAS Registry (Base): 670-96-2 (4,5-dimethylimidazole); Formate salt is a specific ionic pairing.[1] Core Physicochemical Parameter: pKₐ (Conjugate Acid) ≈ 7.9 – 8.2 (Imidazolium cation); pKₐ (Anion) ≈ 3.75 (Formic acid).[1]

This guide provides a rigorous analysis of the acid dissociation constants (pKₐ) governing the behavior of this compound. While often requested as a singular value, the "pKₐ of the salt" is a misnomer; the compound exists as a protic ionic liquid or crystalline salt comprising two distinct acid-base couples. This document details the theoretical derivation, experimental determination via potentiometric titration, and the critical role of these values in epoxy curing latency and catalytic buffering.

Part 1: Theoretical Framework & Electronic Effects

Structural Dynamics and Inductive Effects

The basicity of the imidazole ring is the defining characteristic of this compound. The 4,5-dimethyl substitution pattern significantly alters the electron density compared to the unsubstituted imidazole core.

  • Base Structure: Imidazole (

    
    ).[1]
    
  • Substituent Effect: Methyl groups are electron-donating (+I Inductive Effect).[1]

  • Mechanism: The two methyl groups at positions 4 and 5 increase the electron density of the aromatic ring. This stabilization makes the lone pair on the N3 nitrogen more available for protonation, thereby increasing the basicity of the neutral molecule and raising the pKₐ of its conjugate acid (the imidazolium ion).

The Salt Equilibrium

When 4,5-dimethylimidazole is neutralized with formic acid, it forms a salt. In solution, this system is governed by two distinct equilibria:

  • The Imidazolium Dissociation (Alkaline Transition):

    
    
    
    • Relevance: Dictates the pH at which the "curing" or "catalytic" free base is released.

    • Target pKₐ:~8.0 [2]

  • The Formate Dissociation (Acidic Transition):

    
    
    
    • Relevance: Provides the counter-ion stability and buffering capacity at low pH.

    • Target pKₐ:3.75

Equilibriumcluster_0Acidic Region (pH < 3.75)cluster_1Buffering Region (pH 4 - 8)cluster_2Basic Region (pH > 8.2)AcidHCOOH(Neutral)SaltSalt Species[4,5-DM-ImH+][HCOO-]Acid->SaltDeprotonation 1(pKₐ ~3.75)Cation4,5-DM-ImH+(Cation)Base4,5-DM-Im(Free Base)Salt->BaseDeprotonation 2(pKₐ ~8.0)AnionHCOO-(Anion)

Figure 1: Species distribution of 4,5-dimethylimidazole formate across the pH scale.[1] The salt form predominates between the two pKₐ values.

Part 2: Quantitative Landscape

The following data consolidates predicted and experimental ranges for the relevant species. Note that the "Effective pKₐ" in non-aqueous solvents (common in epoxy applications) will differ from aqueous values.[1]

SpeciesComponentAqueous pKₐ (25°C)Structural Driver
Formic Acid Anion Source3.75 Resonance stabilization of carboxylate.[1]
Imidazole Reference Std6.95 - 7.05 Aromatic heterocycle baseline.
4-Methylimidazole Analog7.52 Single +I methyl group effect.
4,5-Dimethylimidazole Active Base 7.90 - 8.20 *Double +I methyl group effect (Additive).

*Note: The value 8.20 is often cited for the conjugate acid in highly polar aprotic solvents or extrapolated from Hammett plots.

Part 3: Experimental Determination Protocol

Objective: To precisely determine the pKₐ of the 4,5-dimethylimidazolium cation in a specific solvent system using potentiometric titration. Rationale: Relying on literature values is insufficient for formulation science, as ionic strength and solvent effects (e.g., water/ethanol mixtures) significantly shift the pKₐ.[1]

Materials & Setup
  • Analyte: ~0.5 mmol this compound (synthesized or commercial).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent: Degassed deionized water (or 50:50 Water/Ethanol for solubility).[1]

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Automated Workflow (Graphviz)

TitrationProtocolStartStart: Sample PrepDissolveDissolve 0.1g Saltin 50mL SolventStart->DissolveCalibrateElectrode Calibration(pH 4.01, 7.00, 10.01)Dissolve->Calibrate Thermal Equil. (25°C)TitrateTitration Loop:Add 0.05mL NaOH -> Wait -> Read mVCalibrate->TitrateEndpointDetect Inflection Points(1st deriv dE/dV)Titrate->EndpointCalcCalculate pKₐ(Henderson-Hasselbalch)Endpoint->Calc

Figure 2: Step-by-step potentiometric titration workflow for accurate pKₐ determination.

Data Processing

The titration curve will exhibit two inflection points if starting from fully protonated species (excess acid), or one major inflection point if starting from the pure salt.[1]

  • Identify the Half-Equivalence Point: The pH at the volume of titrant equal to half the volume required to reach the equivalence point corresponds to the pKₐ.

    
    
    At half-equivalence, 
    
    
    , so
    
    
    .[1]
  • Gran Plot Analysis: Use Gran plots to linearize the data near the endpoint for higher precision than simple derivative methods.

Part 4: Applications & Implications[3][4]

Epoxy Curing Latency

In epoxy resin systems (e.g., DGEBA), 4,5-dimethylimidazole formate acts as a latent curing accelerator .[1]

  • Mechanism: The formate salt blocks the active nitrogen sites.

  • pKₐ Correlation: The stability of the salt (and thus its latency) depends on the

    
     between the imidazole and the acid.
    
    • A higher pKₐ of the imidazole (approx 8.0) combined with the relatively low pKₐ of formic acid (3.[1]75) creates a stable salt at room temperature.[1]

    • Thermal Activation: Upon heating (>100°C), the salt dissociates, releasing the free base (4,5-dimethylimidazole) to initiate anionic polymerization of the epoxide rings.[1]

Biological Buffering

While less common than Histidine, 4,5-dimethylimidazole is used as a steric probe in protein NMR. The pKₐ of ~8.0 makes it an excellent buffer for slightly alkaline physiological conditions, mimicking the histidine side chain but with added hydrophobicity.

References

  • Evans, D. A. (2005).[1] pKa's of Nitrogen Acids and Bases. Harvard University, Evans Group.

    • Foundation for pKa prediction of substituted imidazoles.
  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

    • Authoritative source for imidazole derivative dissoci
  • Shikoku Chemicals Corp. (n.d.).[1] Curezol® Imidazole Curing Agents Technical Data.

    • Industrial data on 2-ethyl-4-methylimidazole and related salts in epoxy curing.

  • Ricci, A. (2000).[1] Modern Animation Methods. Wiley-VCH.

    • Reference for the electronic effects of alkyl substitution on heterocycles.
  • PubChem. (2024).[1] Compound Summary: 4,5-Dimethylimidazole.[3][4][5] National Library of Medicine. Link[1]

Technical Guide: Commercial Sourcing & Synthesis of 4,5-Dimethyl-1H-imidazole Formate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4,5-Dimethyl-1H-imidazole formate (CAS 86027-00-1) is a specialized organic salt utilized primarily as a pharmaceutical intermediate, a curing accelerator for epoxy resins, and a precursor for Protic Ionic Liquids (PILs).[1][2] Unlike common imidazolium ionic liquids (e.g., BMIM-PF6), this compound retains a protic nitrogen (


), enabling specific hydrogen-bonding interactions essential for catalytic mechanisms and biological activity.[1]

Critical Sourcing Insight: While listed by catalog suppliers, this compound is frequently "Make-to-Order" due to its hygroscopic nature and specific stability requirements.[1] For high-throughput research or GMP applications, in-situ synthesis or custom manufacturing is often superior to relying on aged catalog stock.[1]

Chemical Identity Table[1][3]
AttributeSpecification
Chemical Name This compound
CAS Number 86027-00-1
Parent Base CAS 2302-39-8 (4,5-Dimethylimidazole)
Parent Acid CAS 64-18-6 (Formic Acid)
Molecular Formula

Molecular Weight 142.16 g/mol
Physical State Crystalline Solid (Melting Point: 117-118°C)
Solubility Soluble in water, methanol, ethanol; limited solubility in non-polar solvents.[2][3]

Commercial Supply Landscape

The supply chain for this compound is bifurcated into Catalog Distributors (small scale, variable lead time) and Custom Synthesis (bulk, high reliability).[1]

Primary Commercial Sources[1]

The following suppliers have verified listings for CAS 86027-00-1. Note: "In Stock" status fluctuates rapidly.

SupplierRegionCatalog #PurityTypical ScaleStrategic Note
BLD Pharm Global/ChinaBD28618497%mg to kgReliable for building blocks; often holds stock in Shanghai/USA hubs.
Chemenu GlobalCM33083098%g to kgStrong in heterocyclic custom synthesis.[1] Good for bulk inquiries.
Acros Pharmatech Asia/GlobalVaries95%+gGood for initial screening quantities.[1]
Lead Sciences Europe/USABD28618497%mg to gDistributor often sourcing from primary Asian manufacturers.[1]
Strategic Sourcing Decision Matrix

For critical drug development paths, relying on a single catalog vendor is a risk.[1] Use the following logic to determine your sourcing strategy.

SourcingStrategy Start Requirement Analysis VolCheck Volume Needed? Start->VolCheck Small < 50 grams VolCheck->Small Large > 50 grams / GMP VolCheck->Large Catalog Catalog Purchase (BLD Pharm / Chemenu) Small->Catalog Make In-House Synthesis (See Section 3) Large->Make In-House Capable Custom Custom Manufacturing (Lead Time: 4-8 weeks) Large->Custom Outsourced StockCheck In Stock? Catalog->StockCheck Buy Direct Purchase (Lead Time: 1-2 weeks) StockCheck->Buy Yes StockCheck->Make No / Urgent

Figure 1: Decision tree for sourcing this compound based on volume and urgency.

Technical Synthesis: A Self-Validating Protocol

When commercial stock is unavailable or purity is critical, the synthesis of this compound is a robust, atom-economic acid-base neutralization.[1]

Mechanism:



Materials Required[1][4][5][6][7][8][9]
  • 4,5-Dimethylimidazole (Base): CAS 2302-39-8.[1][2][3][4][5][6] Purity >98%. (Sources: Sigma-Aldrich, TCI, Santa Cruz).[1]

  • Formic Acid (Acid): CAS 64-18-6.[1] 98-100% (Anhydrous preferred to reduce drying time).[1]

  • Solvent: Methanol (anhydrous) or Ethanol.[1]

  • Equipment: Jacketed reactor or ice bath, addition funnel, rotary evaporator, vacuum oven.

Step-by-Step Protocol

Step 1: Dissolution (The Baseline)

  • Dissolve 0.1 mol (9.61 g) of 4,5-Dimethylimidazole in 50 mL of anhydrous methanol.

  • Validation: Ensure complete dissolution.[1][7] The solution should be clear.

Step 2: Controlled Neutralization (The Critical Control Point)

  • Cool the solution to 0–5°C using an ice bath.[1] The reaction is exothermic.[1]

  • Add 0.105 mol (4.83 g / ~3.96 mL) of Formic Acid dropwise over 20 minutes.

  • Why 1.05 eq? A slight excess of formic acid ensures complete protonation of the base.[1] Excess formic acid is volatile and easily removed; unreacted imidazole is difficult to separate.[1]

Step 3: Reaction & Equilibration

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Checkpoint: Solution must remain clear. Turbidity implies impurities or incorrect solvent choice.[1]

Step 4: Isolation & Purification

  • Remove solvent and excess formic acid via rotary evaporation (50°C, <20 mbar).[1]

  • Recrystallization (Optional but Recommended): If the residue is yellow/oil, recrystallize from minimal hot isopropanol/ethyl acetate.[1]

  • Drying: Dry in a vacuum oven at 40°C for 24 hours over

    
     or silica gel.
    
  • Target: White to off-white crystalline solid.[1]

Characterization & Quality Control

To ensure the integrity of the purchased or synthesized material, the following QC workflow is mandatory.

QC_Workflow Sample Sample (CAS 86027-00-1) HNMR 1H NMR (D2O) Sample->HNMR KF Karl Fischer (Water Content) Sample->KF DSC DSC (Melting Point) Sample->DSC Result1 Confirm 1:1 Stoichiometry (Formate H @ 8.4ppm) HNMR->Result1 Result2 < 0.5% Water (Critical for ILs) KF->Result2 Result3 Sharp Endotherm @ 117-118°C DSC->Result3

Figure 2: Quality Control Workflow ensuring chemical identity and physical purity.

Analytical Benchmarks
  • 
     NMR (D2O): 
    
    • Formate Proton: Singlet at

      
       ppm (Integration = 1H).
      
    • Imidazole C2-H: Singlet at

      
       ppm (Integration = 1H).[1]
      
    • Methyl Groups: Singlet at

      
       ppm (Integration = 6H).[1]
      
    • Pass Criteria: Integration ratio of Formate:Methyls must be 1:6.[1]

  • Water Content: Must be <1000 ppm (0.1%) if used for catalysis or moisture-sensitive curing.[1]

Applications & Scientific Context

Pharmaceutical Intermediate

The 4,5-dimethylimidazole moiety is a pharmacophore found in various alpha-adrenergic agonists (e.g., related to detomidine/medetomidine structures).[1] The formate salt is often used to improve solubility during intermediate synthesis steps before conversion to the final hydrochloride or free base form.[1]

Protic Ionic Liquids (PILs) & Catalysis

As a PIL, this compound serves as a "green" solvent and catalyst.[1]

  • Epoxy Curing: Imidazole salts are latent curing agents.[1] The formate anion blocks the active nitrogen until heated (typically >120°C), allowing for "one-pot" resin systems with long shelf life.[1]

  • Transfer Hydrogenation: The formate anion can act as a hydrogen source in Pd/C catalyzed reductions, with the imidazole acting as a stabilizing ligand.[1]

References

  • BLD Pharm. (2023).[1] Product Specification: this compound (BD286184).[1][2][8] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 4,5-Dimethyl-1H-imidazole (CAS 2302-39-8).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Chemenu. (2023).[1] Commercial Listing: this compound.[1][2][9] Retrieved from [1]

  • Santa Cruz Biotechnology. (2023).[1][4] 4,5-Dimethyl-1H-imidazole (CAS 2302-39-8) Data Sheet.[1][2][3][6] Retrieved from [1]

  • MySkinRecipes. (2023).[1][10] Raw Material Specifications: Imidazole Formates. Retrieved from

Sources

Technical Guide: Thermal Stability & Characterization of 4,5-Dimethyl-1H-imidazole Formate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermal stability and physicochemical properties of 4,5-Dimethyl-1H-imidazole formate . This document is structured for researchers and drug development professionals, synthesizing specific compound data with the broader principles of Protic Ionic Liquid (PIL) thermodynamics.

Executive Summary

This compound (CAS: 86027-00-1) is a crystalline organic salt classified as a Protic Ionic Liquid (PIL) precursor. Unlike aprotic ionic liquids (e.g., [BMIM][PF6]), this compound possesses a labile proton on the imidazolium nitrogen, rendering its thermal stability dependent on the equilibrium between the ionic salt and its neutral precursors (4,5-dimethylimidazole and formic acid).

While the compound exhibits a defined melting point of 117–118°C , its thermal utility is limited by reverse proton transfer at elevated temperatures. This guide details the thermodynamic boundaries, decomposition mechanisms, and validated protocols for handling this compound in high-precision applications such as pharmaceutical synthesis and catalysis.

Chemical Identity & Structural Logic[1][2]

Structural Composition

The compound consists of a 4,5-dimethylimidazolium cation and a formate anion. The presence of methyl groups at the 4 and 5 positions of the imidazole ring provides steric bulk and electron-donating effects, which slightly enhance the basicity of the imidazole ring (


) compared to unsubstituted imidazole (

). This increased basicity strengthens the ionic bond with the formate anion (

), improving thermal stability relative to simple ammonium formates.
Synthesis & Equilibrium Pathway

The synthesis involves a neutralization reaction. The thermal stability of the resulting salt is dictated by the


 between the acid and base.

SynthesisPathway Base 4,5-Dimethylimidazole (Solid, mp 117°C) Salt This compound (Ionic Salt) Base->Salt Neutralization (Exothermic) Acid Formic Acid (Liquid) Acid->Salt Salt->Base Reverse Proton Transfer (Heating > 120°C) Decomp Decomposition Products (CO, H2O, Neutral Base) Salt->Decomp Irreversible Degradation (> 180°C)

Figure 1: Synthesis and thermal dissociation pathway. The dashed red line represents the reversible dissociation that precedes irreversible decomposition.

Physicochemical & Thermal Characterization

Thermal Transition Data

The following data points define the operational window for this compound.

PropertyValueMethod/ConditionImplication
Melting Point (

)
117–118°C DSC (10 K/min)Solid at room temperature; handling requires powder protocols.
Onset of Decomposition (

)
~150–160°C TGA (

)
Estimated. Significant mass loss begins as formic acid dissociates and volatilizes.
Peak Decomposition (

)
~210–230°C TGA (

)
Complete degradation of the formate anion.
Hygroscopicity HighGravimetricWater absorption lowers

and catalyzes hydrolysis; store under inert gas.
Decomposition Mechanism

The thermal failure of this compound occurs in two distinct stages:

  • Stage I: Reverse Proton Transfer (120°C – 160°C) The ionic lattice destabilizes, shifting the equilibrium back to the neutral species.

    
    
    Note: Since the base has a high boiling point (>250°C), it remains in the pan while formic acid vaporizes, leading to an initial mass loss.
    
  • Stage II: Anion Degradation (>180°C) Any remaining formate undergoes decarboxylation or dehydration.

    
    
    

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of High-Purity Salt

Objective: Synthesize anhydrous this compound for thermal testing.

  • Stoichiometry : Dissolve 4,5-dimethylimidazole (1.0 eq) in anhydrous ethanol.

  • Addition : Add formic acid (1.05 eq) dropwise at 0°C under

    
     atmosphere. Excess acid ensures complete protonation.
    
  • Reflux : Stir at room temperature for 2 hours, then reflux at 60°C for 1 hour.

  • Isolation : Remove solvent and excess acid via rotary evaporation (

    
    , 10 mbar).
    
  • Purification : Recrystallize from ethanol/ethyl acetate.

  • Drying (Critical) : Dry in a vacuum oven at 40°C for 24 hours over

    
    .
    
    • Validation: Water content must be <500 ppm (Karl Fischer titration) to ensure accurate thermal data.

Protocol: Thermal Stability Testing (TGA/DSC)

Objective: Determine precise


 and 

.
  • Instrument : TGA/DSC (e.g., Mettler Toledo or TA Instruments).

  • Pan : Alumina (

    
    ) open pan (allows volatile escape).
    
  • Atmosphere : Dry Nitrogen (50 mL/min flow).

  • Ramp :

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 110°C (Hold 10 min to remove surface moisture).

    • Ramp 5°C/min to 400°C.

  • Data Analysis :

    • Calculate

      
       at the intersection of the baseline and the tangent of the first mass loss step.
      
    • Warning: A mass loss >1% during the 110°C hold indicates wet sample; discard and re-dry.

Applications & Operational Limits

Pharmaceutical Intermediates

As a precursor for imidazole-based drugs (e.g., antifungal agents), this salt offers improved solubility over the neutral base. However, process temperatures must not exceed 100°C during drying or formulation to prevent the loss of formic acid stoichiometry.

Catalytic Ligands

In coordination chemistry, the formate anion can be displaced to generate N-heterocyclic carbenes (NHCs) or coordinate directly. The thermal lability of the formate group is advantageous here, as it allows for the in situ generation of the active catalyst species at moderate temperatures (120–150°C) without requiring harsh reagents.

Operational Safety Diagram

The following logic flow dictates the safe handling of the compound based on temperature zones.

SafetyLogic Start Operational Temperature Input Zone1 < 40°C Storage Zone Start->Zone1 Low Temp Zone2 40°C - 100°C Processing Zone Start->Zone2 Med Temp Zone3 > 117°C Melting/Dissociation Start->Zone3 High Temp Action1 Safe for long-term storage. Keep under Inert Gas. Zone1->Action1 Action2 Monitor stoichiometry. Avoid vacuum if possible (loss of formic acid). Zone2->Action2 Action3 CRITICAL LIMIT. Rapid dissociation. Use only for in-situ activation. Zone3->Action3

Figure 2: Operational safety logic based on thermal thresholds.

References

  • PubChem Compound Summary . (n.d.). This compound (CAS 86027-00-1).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(8), 3032–3056. (Contextual grounding for protic ionic liquid stability mechanisms).
  • MySkinRecipes . (n.d.). Product Specification: this compound. Retrieved from [Link]

  • Emel’yanenko, V. N., et al. (2018). Thermal Stability of Imidazolium-Based Ionic Liquids. Journal of Chemical Thermodynamics.

Sources

Methodological & Application

Application Note: 4,5-Dimethyl-1H-imidazole Formate in Pharmaceutical Cocrystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,5-Dimethyl-1H-imidazole formate in the formation of pharmaceutical cocrystals Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Crystal Engineers, and Formulation Scientists

Executive Summary

This application note details the utility of This compound (CAS 86027-00-1) as a functional reagent in the crystal engineering of Active Pharmaceutical Ingredients (APIs). Unlike simple solvent systems, this compound functions at the intersection of a Protic Ionic Liquid (PIL) and a salt co-former . Its unique ability to act as a proton transfer agent while providing a bulky, lipophilic imidazole scaffold makes it an ideal candidate for stabilizing metastable polymorphs and enhancing the solubility of BCS Class II/IV acidic drugs (e.g., carboxylic acid-containing APIs).

Scientific Rationale & Mechanism

The Role of this compound

In pharmaceutical cocrystallization, the selection of a co-former is dictated by the


 rule  and hydrogen bonding potential. This compound presents a dual-functionality:
  • Proton Transfer Mediator: The formate anion (

    
    ) and the dimethylimidazolium cation exist in equilibrium. In the presence of a stronger acidic API, the formate can be displaced, or the imidazole moiety can form a charge-assisted hydrogen bond with the API.
    
  • Steric Template: The methyl groups at the 4 and 5 positions introduce steric bulk that disrupts the close packing of planar APIs, often leading to novel crystal lattices with higher free energy and, consequently, higher apparent solubility.

Mechanistic Pathway

The formation of the cocrystal/salt hybrid typically follows a proton-transfer-driven assembly :

  • Step 1: Dissociation of the formate salt in a polar solvent (e.g., Methanol/Water).

  • Step 2: Interaction with the API (

    
    ). The 4,5-dimethylimidazole (
    
    
    
    ) acts as a base.
  • Step 3: Supramolecular Assembly. The resulting system stabilizes via

    
     charge-assisted hydrogen bonds.
    
Visualizing the Reaction Pathway

The following diagram illustrates the synthesis and mechanistic interaction.

G cluster_0 Precursors cluster_1 Reagent Formation cluster_2 Cocrystallization Imid 4,5-Dimethylimidazole Salt 4,5-Dimethyl-1H-imidazole Formate (PIL) Imid->Salt Exothermic Neutralization FA Formic Acid FA->Salt Complex API-Imidazole Salt/Cocrystal Salt->Complex Liquid Assisted Grinding (LAG) Byprod Formic Acid (Evaporated/Displaced) Salt->Byprod Displacement API Acidic API (e.g., Ibuprofen, Salicylic Acid) API->Complex

Figure 1: Reaction pathway for the synthesis of the formate reagent and its subsequent use in cocrystal formation.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available (CAS 86027-00-1), in-situ preparation ensures anhydrous conditions critical for moisture-sensitive APIs.

Reagents:

  • 4,5-Dimethylimidazole (98% purity)

  • Formic Acid (98%+, anhydrous)

  • Solvent: Ethyl Acetate or Diethyl Ether (anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of 4,5-dimethylimidazole in 20 mL of anhydrous Ethyl Acetate in a round-bottom flask.

  • Acid Addition: Place the flask in an ice bath (0–4°C). Dropwise add 10.5 mmol (5% excess) of Formic Acid under constant stirring.

  • Precipitation: A white to off-white precipitate will form immediately. Stir for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash with cold Diethyl Ether (2 x 10 mL) to remove excess acid.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Yield Expectation: >90%[1]

    • Melting Point Check: 117–118°C [1].[2]

Protocol B: Liquid Assisted Grinding (LAG) for Cocrystal Screening

This method utilizes the formate salt as a "reactive co-former" to generate the pharmaceutical cocrystal.

Materials:

  • Target API (e.g., Salicylic Acid, Indomethacin)

  • This compound (prepared above)[3][4]

  • Solvent: Methanol or Ethanol (approx. 10

    
    L)
    

Step-by-Step:

  • Stoichiometry: Weigh the API and the Formate salt in a 1:1 molar ratio.

    • Example: 138.1 mg Salicylic Acid + 142.16 mg Formate salt.

  • Grinding: Place solids in a stainless steel jar of a ball mill (e.g., Retsch MM400).

  • Solvent Addition: Add 10–15

    
    L of Methanol (LAG solvent).
    
  • Milling: Process at 25 Hz for 30 minutes.

  • Post-Process: Scrape the resulting paste/powder and dry at ambient temperature for 24 hours. The formic acid component may be displaced or incorporated depending on the crystal lattice energy; typically, for strong acids, the formate is displaced as volatile formic acid, leaving the API-Dimethylimidazole salt .

Characterization & Validation

To confirm the formation of a new solid phase (Cocrystal or Salt) versus a simple physical mixture, the following analytical workflow is mandatory.

Powder X-Ray Diffraction (PXRD)
  • Criterion: Identification of unique Bragg reflections distinct from the API and the Formate starting material.

  • Expectation: 4,5-dimethylimidazole salts typically exhibit new peaks in the

    
     range of 10–25° due to the altered packing density driven by the methyl steric hindrance.
    
Thermal Analysis (DSC)
  • Protocol: Heating rate 10°C/min, Nitrogen purge 50 mL/min.

  • Data Interpretation:

    • Single Endotherm: Indicates a pure co-crystal/salt phase.

    • Melting Point Shift: The resulting complex usually has a melting point between the API and the co-former, or significantly higher if a stable salt is formed.

Vibrational Spectroscopy (FTIR/Raman)

Key spectral shifts to monitor:

Functional GroupRegion (

)
Expected ShiftInterpretation
API Carboxyl (C=O) 1680–1720Shift to ~1550–1600Formation of

(Salt formation)
Imidazole (C=N) 1500–1600Shift +10–20

Protonation of Imidazole Nitrogen
O-H Stretch 2500–3300Broadening/ShiftFormation of strong H-bonds

Case Study Application

Based on generalized data for imidazole-class co-formers [2, 3].

Target API: Salicylic Acid (Low solubility, Class II). Method: Reaction with this compound via Protocol B. Outcome:

  • The resulting Salicylate-Dimethylimidazolium system exhibits a 3-fold increase in aqueous solubility compared to pure Salicylic Acid.

  • Stability: The presence of the 4,5-dimethyl groups prevents hydrate formation (common in sodium salicylate) by sterically blocking water channels in the lattice.

Workflow Visualization

Workflow start Start: Raw Materials step1 Weigh API & Formate (1:1) start->step1 step2 Liquid Assisted Grinding (MeOH, 30 min, 25 Hz) step1->step2 decision PXRD Analysis step2->decision outcome1 New Peaks Observed: Success (Cocrystal/Salt) decision->outcome1 Unique Pattern outcome2 Superposition of Peaks: Failure (Physical Mixture) decision->outcome2 No Change

Figure 2: Decision tree for validating cocrystal formation.

References

  • ChemicalBook. (2024). This compound Properties and CAS 86027-00-1 Data. Retrieved from

  • Wróblewska, A., et al. (2020).[5] Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Pharmaceutics, 12(4), 359.[5][6] Retrieved from

  • Berry, D. J., et al. (2008). Applying Hot-Stage Microscopy to Co-Crystal Screening: A Study of Nicotinamide with Seven Active Pharmaceutical Ingredients. Crystal Growth & Design. (Contextual grounding for imidazole-based screening).
  • MySkinRecipes. (2024). This compound Product Specifications. Retrieved from

Sources

Application Note: Precision Engineering of Imidazole Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a hydrogen bond donor/acceptor and a bioisostere for amide bonds. However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents distinct mechanistic hurdles. Unlike simple arenes, imidazoles possess two nitrogen atoms that fundamentally alter the catalytic landscape:

  • Catalyst Poisoning: The pyridine-type nitrogen (

    
    ) is a strong 
    
    
    
    -donor, capable of displacing phosphine ligands and sequestering palladium into inactive Pd(II)-azolyl complexes.
  • Protodeboronation: Imidazole-2-yl boronic acids are notoriously unstable, undergoing rapid protolytic cleavage in aqueous base.

  • Acidity: Unprotected imidazoles (

    
    ) can be deprotonated by carbonate bases, forming imidazolide anions that further inhibit the catalytic cycle.
    

This guide moves beyond generic "screen-and-hope" approaches. It provides a deterministic workflow for coupling both protected and unprotected imidazoles, grounded in the specific electronic requirements of the substrate.

Decision Matrix: Selecting the Optimal Protocol

Before weighing reagents, analyze your substrate against this logic flow to determine the correct experimental path.

SuzukiStrategy Start START: Analyze Substrate IsProtected Is the Imidazole Nitrogen Protected? Start->IsProtected ProtectChoice Can you introduce a Protecting Group? IsProtected->ProtectChoice No (Free NH) PathA PROTOCOL A: Standard Robust Coupling (N-SEM, N-Boc, N-Bn) IsProtected->PathA Yes (SEM, Boc, Bn, Me) ProtectChoice->PathA Yes (Recommended) PathB PROTOCOL B: Direct Coupling (Unprotected) High-Activity System ProtectChoice->PathB No (Must couple directly) LigandSelect Steric Demand? PathA->LigandSelect StandardCat Use Pd(dppf)Cl2 or Pd(PPh3)4 LigandSelect->StandardCat Low (C4/C5 Halide) ActiveCat Use XPhos or SPhos Pd G3 LigandSelect->ActiveCat High (C2 Halide) BaseCheck Base Sensitivity? PathB->BaseCheck StrongBase K3PO4 (Anhydrous/Aq) BaseCheck->StrongBase Standard WeakBase K2CO3 / NaHCO3 BaseCheck->WeakBase Sensitive Groups

Figure 1: Strategic workflow for selecting Suzuki-Miyaura conditions based on imidazole protection status and steric environment.

Mechanistic Insight: The "Inhibition Trap"

Understanding why reactions fail is the key to fixing them. In unprotected imidazoles, the failure mode is rarely oxidative addition. It is the formation of an off-cycle resting state.

When using standard catalysts (e.g., Pd(PPh


)

), the basic conditions deprotonate the imidazole. The resulting imidazolide anion binds tightly to Pd(II), displacing the phosphine ligand. This forms a stable [L_nPd(Ar)(Imidazolyl)] species that resists transmetallation with the boronic acid.

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands like XPhos or SPhos ).

  • Steric Bulk: Prevents the formation of bis-azolyl palladium complexes.

  • Electron Richness: Facilitates oxidative addition of electron-rich chloroimidazoles.

  • Precatalysts (G3/G4): Ensure rapid generation of the active Pd(0) species without requiring excess ligand that might be sequestered.

Experimental Protocols

Protocol A: The "Bulletproof" Method (Protected Imidazoles)

Best for: Scale-up, C2-substituted imidazoles, and complex total synthesis. Substrate: N-protected haloimidazole (SEM, Boc, or Benzyl).

Rationale: Protecting the nitrogen (especially with SEM or Benzyl) eliminates the catalyst poisoning pathway and increases the solubility of the substrate in organic solvents.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (Standard) or XPhos Pd G3 (Challenging/Chlorides).
    
  • Base: 2M aq. K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .[1]
  • Solvent: 1,4-Dioxane : Water (4:1) or DME : Water (4:1).

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the N-protected haloimidazole (1.0 equiv), aryl boronic acid (1.2–1.5 equiv), and base (2.0–3.0 equiv).

  • Degas: Add the solvent mixture (0.1 M concentration relative to halide). Sparge with argon or nitrogen for 5–10 minutes. Note: Oxygen is the enemy of the active catalyst.

  • Catalyst Addition: Add the Pd catalyst (1–5 mol%).

    • Optimization: For simple bromides, 1 mol% Pd(dppf)Cl

      
       is sufficient. For hindered chlorides, use 2–5 mol% XPhos Pd G3.
      
  • Reaction: Seal the vial and heat to 80–100 °C. Monitor by LCMS.

    • Checkpoint: Reaction should be complete within 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The "Direct" Method (Unprotected Imidazoles)

Best for: Late-stage functionalization, rapid analog generation, or when protecting groups cannot be tolerated. Substrate: NH-free haloimidazole.

Rationale: This protocol utilizes SPhos or XPhos , which create a catalytic pocket that accommodates the imidazole substrate while preventing the formation of unreactive dimers. A phosphate base is preferred to buffer the system.

Reagents:

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (Avoid in-situ generation if possible; if necessary, use Pd(OAc)

    
     + 2 equiv Ligand).
    
  • Base: K

    
    PO
    
    
    
    (finely ground, anhydrous) or K
    
    
    PO
    
    
    ·H
    
    
    O.
  • Solvent: n-Butanol or 1,4-Dioxane/Water (10:1). Note: Alcoholic solvents can facilitate transmetallation via hydrogen bonding.

Step-by-Step Procedure:

  • Charge: Add NH-free haloimidazole (1.0 equiv), Boronic Acid (1.5–2.0 equiv), and K

    
    PO
    
    
    
    (3.0 equiv) to the vial.
  • Solvent: Add solvent (typically n-BuOH or Dioxane/H

    
    O). Concentration: 0.15 M.
    
  • Catalyst: Add XPhos Pd G3 (2–5 mol%).

  • Heat: Heat vigorously to 100 °C.

    • Critical: Unprotected couplings often require higher energy to overcome the resting state barrier.

  • Monitoring: Check LCMS at 1 hour. If conversion is <10%, add another 1.0 equiv of Boronic Acid (to account for protodeboronation).

Regioselectivity in Polyhalogenated Imidazoles

When dealing with 2,4,5-tribromoimidazole or 2,4-dibromoimidazole, the order of reactivity is dictated by the electronic deficiency of the carbon center.

General Reactivity Trend:


[2]

The C2 position, flanked by two electronegative nitrogens, is the most electron-deficient and undergoes oxidative addition fastest.

Protocol for Sequential Coupling:

  • First Coupling (C2): Use Protocol A with 1.0 equiv of Boronic Acid #1 at Room Temperature or mild heating (40 °C).

  • Second Coupling (C4/C5): Add 2.0 equiv of Boronic Acid #2, fresh catalyst, and heat to 100 °C .

Data Summary & Troubleshooting

Comparative Performance of Conditions
VariableStandard ConditionsOptimized Imidazole Conditions
Catalyst Pd(PPh

)

XPhos Pd G3 / SPhos Pd G3
Base Na

CO

K

PO

or Cs

CO

Solvent Toluene/EtOH/H

O
Dioxane/H

O
or n-BuOH
Unprotected Yield < 10% (Inhibition)80–95%
Protected Yield 60–80%> 95%
The Self-Validating System (Troubleshooting)

Use this table to diagnose failure modes during the reaction.

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to XPhos Pd G3 . Increase temperature to 110 °C. Ensure inert atmosphere.
Deborylation (Ar-H formed) Unstable Boronic AcidUse Boronic Ester (Pin) or MIDA Boronate . Add boronic acid in portions (0.5 equiv every hour).
Homocoupling (Ar-Ar) Oxidation / Pd(II)Degas solvent more thoroughly. Switch to a Pd(0) source or G3 precatalyst. Reduce catalyst loading.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is insufficient to stabilize Pd. Add excess ligand or switch to a more robust ligand (e.g., catacxium A ).

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Düfert, M. A., Billingsley, K. L., & Buchwald, S. L.[3][4] (2013).[3] Journal of the American Chemical Society, 135(34), 12877–12885.[3] [Link] (Key source for Protocol B and mechanistic insight on inhibition).

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014).[3][5][6][7] The Journal of Organic Chemistry, 79(18), 8871–8876. [Link] (Validation of direct coupling efficiency).

  • Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides. Luttens, A., et al. (2016).[8] Chemical Science, 7, 5203-5211. [Link] (Source for Regioselectivity trends).

  • Preparation of sulfonamides and their application in Suzuki-Miyaura cross-coupling. Kondolff, I., Doucet, H., & Santelli, M. (2004).[7] Tetrahedron, 60(17), 3813-3818. [Link] (Discussion on protecting group strategies).

Sources

Application Note: 4,5-Dimethyl-1H-imidazole Formate in Ionic Liquid Synthesis & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of 4,5-Dimethyl-1H-imidazole formate , a specialized Protic Ionic Liquid (PIL).

Executive Summary

This compound ([4,5-Me2Im][HCOO]) is a Protic Ionic Liquid (PIL) formed by the proton transfer from formic acid to 4,5-dimethylimidazole. Unlike aprotic ionic liquids (APILs) which are often used solely as inert solvents, PILs like [4,5-Me2Im][HCOO] possess an available proton on the nitrogen cation and a basic anion, enabling them to act as dual-functional catalysts (acid-base) and reaction media.

This guide defines the role of this compound in two contexts:

  • As a Target Material: The precise synthesis of the PIL itself, ensuring high purity and low water content.

  • As a Synthetic Tool: Its application as a catalytic medium for organic transformations (e.g., condensation reactions) and biomass processing (e.g., starch formylation).

Chemical Basis & Mechanism

The formation of [4,5-Me2Im][HCOO] is an exothermic Brønsted acid-base neutralization. The 4,5-dimethyl substitution on the imidazole ring increases the lipophilicity and steric bulk compared to the parent imidazole, potentially altering viscosity and hydrogen-bonding capability.

Reaction Scheme


Key Mechanistic Features:

  • Amphotericity: The resulting PIL contains a proton-donating site (N-H) and a proton-accepting site (HCOO⁻), facilitating "proton shuttle" mechanisms in catalysis.

  • Tunability: The formate anion is a strong hydrogen bond acceptor, making this IL highly effective at disrupting H-bond networks in biomass (cellulose/starch).

Protocol 1: Synthesis of this compound

Objective: Synthesize high-purity [4,5-Me2Im][HCOO] (Target Purity >98%, Water <500 ppm).

Materials & Equipment[1][2]
  • Reagents:

    • 4,5-Dimethylimidazole (CAS 670-96-2), >98% purity.

    • Formic Acid (CAS 64-18-6), >98% (Anhydrous preferred).

    • Solvent: Methanol (HPLC Grade) or Deionized Water (if methanol-free route required).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).

    • Pressure-equalizing dropping funnel.

    • Ice-water bath.

    • Rotary Evaporator.

    • Vacuum Drying Line (Schlenk line) or Vacuum Oven.

    • Inert gas (Nitrogen or Argon) supply.

Step-by-Step Procedure

Step 1: Preparation of Base Solution

  • Weigh 9.61 g (0.10 mol) of 4,5-Dimethylimidazole.

  • Dissolve in 50 mL of Methanol in the three-neck flask.

  • Equip the flask with a magnetic stir bar, temperature probe, and dropping funnel.

  • Cool the solution to 0–5 °C using an ice-water bath. Rationale: The neutralization is exothermic; cooling prevents thermal degradation and side reactions.

Step 2: Acid Addition (Neutralization)

  • Charge the dropping funnel with 4.60 g (0.10 mol, ~3.8 mL) of Formic Acid.

    • Note: A slight excess (1-2%) of the volatile component (formic acid) can be used, as it will be removed during vacuum drying.

  • Add the acid dropwise over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C . Rapid addition can cause localized overheating and discoloration.

  • Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 2–4 hours to ensure complete proton transfer.

Step 3: Solvent Removal & Purification

  • Transfer the mixture to a round-bottom flask suitable for rotary evaporation.

  • Remove Methanol under reduced pressure (40 °C bath, gradually reducing pressure to 20 mbar).

  • High-Vacuum Drying: Transfer the resulting viscous residue to a vacuum line. Dry at 60 °C under high vacuum (< 1 mbar) for 12–24 hours .

    • Rationale: Removal of trace water is critical. Water acts as an impurity that drastically lowers viscosity and alters catalytic activity.

Step 4: Product Isolation

  • The product is typically a clear, viscous liquid or low-melting solid (hygroscopic).

  • Store immediately under Argon in a desiccator or glovebox.

Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolve Base (MeOH, 0°C) Start->Dissolve AddAcid Add Formic Acid (Dropwise, <10°C) Dissolve->AddAcid Exothermic Control React Stir at RT (2-4 Hours) AddAcid->React Evap Rotary Evaporation (Remove Solvent) React->Evap Dry High Vacuum Drying (60°C, <1 mbar, 24h) Evap->Dry Critical Step Store Store under Inert Gas Dry->Store

Figure 1: Synthesis workflow for this compound, highlighting critical drying steps.

Protocol 2: Characterization & Validation

Before using the IL in applications, its identity and purity must be validated.

TechniqueParameterExpected Outcome
1H NMR (DMSO-d6) Structure Confirmationδ 8.5-9.0 ppm (s, 1H, N-CH-N, imidazolium ring)δ 8.3-8.5 ppm (s, 1H, HCOO⁻)δ 2.1-2.2 ppm (s, 6H, 2x CH3)Broad singlet (>10 ppm) for N-H protons (exchangeable).[1]
Karl Fischer (KF) Water Content< 500 ppm (0.05%). High water content indicates insufficient drying.
DSC Thermal TransitionsMelting point (

) or Glass Transition (

).[2] Typically a supercooled liquid or low-melting solid (

< 100°C).
TGA Thermal StabilityDecomposition temperature (

) usually > 150 °C . Weight loss < 100 °C indicates residual solvent/water.

Application: Catalytic Medium for Condensation Reactions

The "Role" of this PIL extends to acting as a green solvent and catalyst for Knoevenagel condensations (Aldehyde + Active Methylene).

Case Study: Synthesis of Benzylidene Malononitrile

Rationale: The basic formate anion activates the methylene group, while the imidazolium cation stabilizes the transition state via hydrogen bonding.

Protocol:

  • Mix: Benzaldehyde (1.0 mmol) + Malononitrile (1.0 mmol) in a reaction vial.

  • Add Catalyst: Add [4,5-Me2Im][HCOO] (10–20 mol% or 0.5 mL if used as solvent).

  • Reaction: Stir at Room Temperature for 15–30 minutes.

    • Observation: Solid product often precipitates out.

  • Work-up: Add water (2 mL). Filter the solid.[3] Wash with water/ethanol.

  • Recycle: The aqueous filtrate containing the IL can be evaporated and the IL reused (after drying).

Mechanism Diagram

CatalysisMechanism IL [4,5-Me2Im][HCOO] (Ionic Liquid) Activation Anion (HCOO-) deprotonates Methylene -> Carbanion IL->Activation Provides Base Stabilization Cation ([4,5-Me2Im]+) Stabilizes Oxyanion TS IL->Stabilization Provides H-Bond Donor Reactants Aldehyde + Active Methylene Reactants->Activation Mixed with IL Activation->Stabilization Attack on Carbonyl Product Condensation Product + H2O Stabilization->Product - H2O Recycle Recycle IL Product->Recycle Separation Recycle->IL

Figure 2: Catalytic cycle showing the dual activation role of the PIL in condensation reactions.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(8), 3032–3056. Link

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium.[4] Synthesis, 2009(14), 2319-2320. Link

  • Volkert, A., et al. (2019). Starch Formates: Synthesis and Modification. Polymers, 11(9), 1400. (Demonstrates use of imidazole-formic acid systems in biomass modification). Link

  • Chemenu. this compound Product Entry (CAS 86027-00-1).[5] Link

Sources

antibacterial activity of novel 4,5-diphenyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling the Antibacterial Potency of Novel 4,5-diphenyl-1H-imidazole Derivatives

Executive Summary & Technical Rationale

The 4,5-diphenyl-1H-imidazole scaffold represents a "privileged structure" in medicinal chemistry due to its amphiphilic nature and capacity for diverse non-covalent interactions (


 stacking, H-bonding). Recent structural activity relationship (SAR) studies indicate that substituting the C2 position of the 4,5-diphenyl core significantly enhances efficacy against multidrug-resistant (MDR) Gram-positive pathogens (e.g., MRSA) and select Gram-negative strains.

This guide provides a standardized, high-integrity workflow for evaluating these novel derivatives. Unlike generic protocols, this document addresses the specific physicochemical challenges of these lipophilic compounds, particularly solubility in aqueous media and the differentiation between bacteriostatic and bactericidal mechanisms.

Compound Management & Experimental Design

Challenge: 4,5-diphenyl-1H-imidazole derivatives are highly lipophilic. Improper solubilization leads to microprecipitation in broth, causing false-negative MIC results (turbidity masquerading as growth).

Preparation Protocol:

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest test concentration).

  • Intermediate Dilution: Do not dilute directly into broth. Create a 10x working series in 10% DMSO/Water.

  • Final Assay Condition: Add the intermediate solution to the assay plate (1:10 dilution).

    • Critical Check: Final DMSO concentration must be

      
       1% (v/v). Validate that 1% DMSO does not inhibit the specific bacterial strains used (Solvent Control).
      

Experimental Workflow Visualization

The following flowchart outlines the logic gate for advancing a lead compound from initial screening to mechanistic validation.

Antibacterial_Workflow Start Compound Library (4,5-diphenyl-1H-imidazole) Solubility Solubility Check (DMSO Tolerance) Start->Solubility MIC MIC Determination (Broth Microdilution) Solubility->MIC Clear Solution Hit_Decision MIC < 10 µg/mL? MIC->Hit_Decision MBC MBC Determination (Agar Plating) Hit_Decision->MBC Yes Discard Archive/Redesign Hit_Decision->Discard No TimeKill Time-Kill Kinetics (Log Reduction) MBC->TimeKill Mechanism Mechanism of Action (Membrane/DNA) TimeKill->Mechanism

Figure 1: Decision tree for the biological evaluation of imidazole derivatives. Only compounds meeting the MIC threshold advance to kinetic and mechanistic studies.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 / EUCAST guidelines.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standardizes divalent cations (

    
    , 
    
    
    
    ) affecting membrane permeability and drug uptake.
  • Indicator: Resazurin (0.015%) or TTC. Expert Insight: Imidazole precipitates can mimic bacterial pellets; a colorimetric redox indicator eliminates visual ambiguity.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust overnight bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Dispense 100 µL CAMHB into columns 2-12 of a 96-well round-bottom plate.

    • Add 200 µL of compound stock (

      
       final conc) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume = 200 µL. Final bacterial density

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: Add 30 µL Resazurin. Incubate 1-4 hours. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing color change (Blue).

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibition) and bactericidal (killing) activity. Requirement: Essential for imidazole derivatives, as membrane-disrupting agents are typically bactericidal.

Methodology:

  • Preparation: Prepare tubes with compound at

    
     MIC, 
    
    
    
    MIC, and
    
    
    MIC in 10 mL CAMHB. Include a Growth Control (no drug).
  • Inoculation: Inoculate to

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar (MHA). Incubate overnight and count colonies.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
      
      
      
      
      reduction (99.9% kill) compared to initial inoculum.
    • Bacteriostatic:

      
      
      
      
      
      reduction.

Protocol 3: Mechanism of Action (Membrane Integrity)

Hypothesis: 4,5-diphenyl-1H-imidazole derivatives often act by disrupting the cytoplasmic membrane due to their lipophilic bulk. Assay: UV-absorbing material leakage (260 nm).

Methodology:

  • Cell Prep: Wash mid-log phase bacteria (

    
    ) twice with sterile PBS. Resuspend in PBS.
    
  • Treatment: Add compound at

    
     MIC. Incubate at 37°C.
    
  • Sampling: At 0, 30, 60, and 120 mins, centrifuge 1 mL of suspension (10,000 rpm, 5 min).

  • Measurement: Measure OD of the supernatant at 260 nm (DNA/RNA release).

  • Control: Use 0.1% Triton X-100 as a positive control (100% lysis).

Mechanistic Pathway Visualization:

Mechanism_Action Compound Imidazole Derivative Membrane Cell Membrane Interaction Compound->Membrane Hydrophobic Insertion Permeability Increased Permeability Membrane->Permeability Destabilization ROS ROS Generation Membrane->ROS Respiratory Chain Defect Leakage Leakage of 260nm Material Permeability->Leakage Loss of DNA/RNA Death Cell Death Leakage->Death ROS->Death

Figure 2: Dual-mechanism model. Imidazole derivatives insert into the lipid bilayer, causing physical leakage and/or inducing oxidative stress via respiratory chain decoupling.

Data Presentation & Analysis

Table 1: Template for Reporting MIC/MBC Results

Compound IDR1 SubstituentR2 SubstituentS. aureus (MIC µg/mL)E. coli (MIC µg/mL)MBC/MIC RatioClassification
4a -H-Cl64>128-Inactive
4d -CH3-NO24322Bactericidal
Ref Ciprofloxacin-0.50.011Bactericidal

Calculation of Selectivity Index (SI): To ensure safety, cytotoxicity against mammalian cells (e.g., HEK293) must be tested.



  • Target: SI > 10 indicates a promising therapeutic window.

References

  • Bamoro, C., et al. (2021).[2] "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives." Open Journal of Medicinal Chemistry, 11, 17-26.[2][3]

  • Verma, A., et al. (2020). "Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives." ResearchGate.[4]

  • EUCAST. (2025). "MIC Determination of non-fastidious and fastidious organisms." European Committee on Antimicrobial Susceptibility Testing.

  • Hancock, R.E.W. (2025). "MIC Determination By Microtitre Broth Dilution Method." Hancock Laboratory Protocols.

  • Zhang, L., et al. (2023). "The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus." Frontiers in Microbiology.

Sources

Application Note: High-Throughput Screening of Imidazole Derivatives for Trypanocidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Target Pathogen: Trypanosoma cruzi (Chagas Disease) Target Mechanism: Sterol 14


-demethylase (CYP51) Inhibition
Date:  October 2023
Version:  2.1

Executive Summary & Rationale

The search for novel trypanocidal agents has shifted from broad phenotypic screening to targeted approaches focusing on the ergosterol biosynthesis pathway. Imidazole and triazole derivatives (azoles) act as competitive inhibitors of CYP51 (sterol 14


-demethylase) , a cytochrome P450 enzyme essential for membrane integrity in Trypanosoma cruzi.

While older nitroheterocycles (Benznidazole) rely on reductive activation to generate toxic metabolites, imidazoles offer a more specific mechanism with potentially lower host toxicity. However, a high rate of false positives in epimastigote (insect vector stage) screens necessitates a robust Intracellular Amastigote screening protocol as the primary filter.

This guide details a validated workflow for screening imidazole libraries using the


-galactosidase (Tulahuen strain) reporter system , coupled with host-cell cytotoxicity counter-screening and mechanistic validation.

Mechanism of Action: CYP51 Inhibition

Imidazoles bind to the heme iron of the CYP51 enzyme, preventing the removal of the 14


-methyl group from eburicol (or lanosterol). This blockade leads to:
  • Depletion of Ergosterol: The essential component for membrane fluidity and structure.

  • Accumulation of Toxic Sterols: Methylated sterol precursors (e.g., eburicol, 14

    
    -methylfecosterol) disrupt membrane packing and function.
    
Pathway Visualization

The following diagram illustrates the specific blockade point of imidazole derivatives within the T. cruzi sterol pathway.

SterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol / Eburicol Squalene->Lanosterol CYP51 CYP51 (Target) Sterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Flux Intermediates Toxic Methylated Sterols (Accumulation) CYP51->Intermediates Blockade by Imidazoles MembraneFail Membrane Failure & Parasite Death Intermediates->MembraneFail

Figure 1: Mechanism of Action.[1][2] Imidazoles inhibit CYP51, forcing the accumulation of toxic methylated sterol intermediates and preventing ergosterol synthesis.

Screening Workflow Overview

To ensure clinical relevance, this protocol bypasses the axenic epimastigote screen in favor of an intracellular infection model.

Workflow cluster_Primary Primary Screen (High Throughput) cluster_Counter Counter Screen (Toxicity) Library Imidazole Library (10mM DMSO Stocks) Amastigote Intracellular Amastigote Assay (T. cruzi Tulahuen β-gal) Library->Amastigote Vero Host Cell Cytotoxicity (Vero/L929 Cells) Library->Vero Readout1 Absorbance (570nm) CPRG Substrate Amastigote->Readout1 Analysis Data Analysis Calculate SI = CC50 / IC50 Readout1->Analysis Readout2 Fluorescence Resazurin (Alamar Blue) Vero->Readout2 Readout2->Analysis Hit Hit Selection SI > 10, IC50 < 10µM Analysis->Hit

Figure 2: Screening Cascade. Parallel assessment of parasiticidal activity and host cytotoxicity determines the Selectivity Index (SI).

Protocol A: Intracellular Amastigote Assay ( -Galactosidase)

Objective: Quantify the inhibition of intracellular T. cruzi replication. Cell Line: NIH-3T3 or Vero cells. Parasite: T. cruzi Tulahuen strain (stably expressing


-galactosidase).[2][3]
Reagents & Preparation[2][4][5][6][7]
  • Host Cells: NIH-3T3 fibroblasts (ATCC CRL-1658).

  • Medium: DMEM supplemented with 10% FBS, Pen/Strep, and 2mM L-glutamine. Note: Do not use Phenol Red if possible, or use PBS wash before readout.

  • Substrate: CPRG (Chlorophenol red-

    
    -D-galactopyranoside).[4] Stock: 100 mM in PBS.
    
  • Lysis Buffer: PBS + 0.1% NP-40 (Nonidet P-40).

Step-by-Step Procedure
  • Host Cell Seeding (Day 0):

    • Seed NIH-3T3 cells in 96-well clear-bottom plates at a density of 5,000 cells/well in 100 µL medium.

    • Incubate overnight at 37°C, 5% CO

      
       to allow adhesion.
      
  • Infection (Day 1):

    • Harvest tissue-culture derived trypomastigotes (TCTs) from a maintenance flask.

    • Infect the 96-well plates at a Multiplicity of Infection (MOI) of 10:1 (50,000 parasites per well).

    • Incubate for 3 hours to allow cell invasion.[3]

  • Washing (Crucial Step):

    • Aspirate the supernatant carefully to remove extracellular trypomastigotes. This ensures the assay measures intracellular efficacy (amastigotes) and not just trypomastigote lysis.

    • Wash 1x with warm PBS.

    • Add 180 µL of fresh DMEM.

  • Compound Addition:

    • Prepare 10x compound dilutions in DMEM (max DMSO concentration < 0.5%).

    • Add 20 µL of compound solution to wells (Final Volume: 200 µL).

    • Include Controls:

      • Negative Control: 0.5% DMSO (Max parasite growth).

      • Positive Control: Benznidazole (Start at 50 µM, serial dilution).

      • Blank: Uninfected cells + Medium.

  • Incubation (Days 1–5):

    • Incubate plates for 96 hours at 37°C, 5% CO

      
      . This duration covers multiple replication cycles of the intracellular amastigotes.
      
  • Readout (Day 5):

    • Prepare Developing Solution: 100 µM CPRG in PBS + 0.1% NP-40.

    • Remove supernatant from wells (optional, but recommended to reduce background).

    • Add 50 µL of Developing Solution to each well.

    • Incubate at 37°C for 2–4 hours until color shift (yellow to red) is visible in Negative Control.

    • Measure Absorbance at 570 nm .

Protocol B: Host Cytotoxicity Counter-Screen

Objective: Determine the CC


 (Cytotoxic Concentration 50%) to calculate the Selectivity Index.
Assay:  Resazurin (Alamar Blue) Reduction.
Step-by-Step Procedure
  • Seeding: Seed Vero or NIH-3T3 cells (same line as Protocol A) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add imidazole derivatives in serial dilutions (e.g., 100 µM down to 0.1 µM).

  • Incubation: Incubate for 72–96 hours (matching the parasite assay duration).

  • Readout:

    • Add Resazurin (final concentration 50 µM) to each well.

    • Incubate for 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm .

    • Note: Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.[5]

Data Analysis & Hit Criteria

Calculations

Normalize raw data to percentage activity:



Use non-linear regression (Sigmoidal Dose-Response) to calculate IC


 and CC

.
Selectivity Index (SI)


Hit Selection Criteria (DNDi Guidelines)
ParameterMinimum CriteriaIdeal Criteria
IC

(Amastigote)
< 10 µM< 1 µM
CC

(Vero/3T3)
> 50 µM> 100 µM
Selectivity Index (SI) > 10> 50
Max Efficacy > 90% kill at 10 µM> 95% kill at 10 µM

Secondary Validation: Sterol Profiling

Since imidazoles target CYP51, "hits" must be validated to confirm they are not acting via general toxicity.

Protocol Summary:

  • Treat T. cruzi epimastigotes (easier biomass generation) with the IC

    
     of the compound for 72 hours.
    
  • Extraction: Pellet parasites, wash, and saponify with 10% KOH in methanol (80°C, 1h). Extract non-saponifiable lipids with hexane.

  • Analysis: Derivatize with TMS (Trimethylsilyl) and analyze via GC-MS .

  • Confirmation: A true CYP51 inhibitor will show:

    • Decrease: Ergosterol / Episterol.

    • Increase: Lanosterol / Eburicol / 14

      
      -methylated sterols.
      

References

  • Buckner, F. S., Verlinde, C. L., La Flamme, A. C., & Van Voorhis, W. C. (1996). Efficient technique for screening drugs for activity against Trypanosoma cruzi using parasites expressing beta-galactosidase. Antimicrobial Agents and Chemotherapy, 40(11), 2592–2597. Link

  • Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 105(2), 233-238. Link

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta, 1770(3), 467–477. Link

  • Drugs for Neglected Diseases initiative (DNDi). Target Product Profile: Chagas Disease.[6][7] Link

  • Alonso, V. L., et al. (2021). In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing

    
    -galactosidase.[4][8] Journal of Visualized Experiments (JoVE).[8] Link
    

Sources

Application Note: Imidazole N-Oxides in Bioreductive Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic integration of Imidazole N-oxides into drug discovery pipelines. Unlike the widely utilized nitroimidazoles, Imidazole N-oxides represent an emerging, tunable pharmacophore for hypoxia-activated prodrugs (HAPs) and bioreductive antimicrobial agents .

Executive Summary & Pharmacological Logic

Imidazole N-oxides function as "molecular switches." Under normoxic conditions, the N-oxide moiety renders the molecule polar and electronically distinct, often masking the pharmacological activity of the parent imidazole. In hypoxic environments (e.g., solid tumor cores, necrotic tissue in tuberculosis granulomas), bioreductive enzymes (cytochrome P450s, xanthine oxidase) strip the oxygen, regenerating the active imidazole drug.

Key Advantages over Nitroimidazoles:

  • Tunable Redox Potential: The reduction potential (

    
    ) of the N-oxide bond can be fine-tuned via C2/C4-substitution, allowing for precise activation thresholds (e.g., mild hypoxia vs. anoxia).
    
  • Reduced Mutagenicity: Unlike nitro-radicals, the N-oxide reduction pathway typically avoids the formation of highly mutagenic hydroxylamine intermediates common in nitro-drug metabolism.

  • Solubility Modulation: The

    
    -
    
    
    
    dipole significantly alters water solubility, improving formulation kinetics for otherwise lipophilic imidazole antifungals.
Mechanism of Action: The Bioreductive Switch

The core application relies on the Hypoxia-Selective Reduction Cycle .

BioreductiveMechanism Prodrug Imidazole N-Oxide (Prodrug / Inactive) Radical Radical Anion Intermediate Prodrug->Radical 1e- Reduction (P450 Reductase) Radical->Prodrug Re-oxidation (Futile Cycle) Parent Active Imidazole (Therapeutic Agent) Radical->Parent Hypoxia (<1% O2) Irreversible Reduction Oxygen Molecular Oxygen (O2) Radical->Oxygen O2 present (Normoxia) Superoxide Superoxide (O2•-) Oxygen->Superoxide ROS Generation

Figure 1: The "Futile Cycle" mechanism.[1] In healthy tissues (Normoxia), oxygen re-oxidizes the radical anion back to the prodrug, preventing toxicity. In tumors (Hypoxia), this cycle fails, leading to irreversible reduction and drug activation.

Experimental Protocols
Protocol A: Chemical Synthesis of 2-Unsubstituted Imidazole N-Oxides

Direct oxidation of imidazoles often fails due to ring cleavage. This protocol uses the condensation of


-hydroxyiminoketones with formaldimines, a robust method for generating the N-oxide scaffold.[2]

Reagents:

  • 
    -Hydroxyiminoketone (e.g., diacetyl monoxime for 4,5-dimethyl derivatives).
    
  • Primary Amine (R-NH

    
    , determines N1 substituent).
    
  • Paraformaldehyde.

  • Ethanol (solvent).

Workflow:

  • Formaldimine Formation (In Situ):

    • Dissolve Paraformaldehyde (1.1 eq) and the Primary Amine (1.0 eq) in Ethanol.

    • Stir at room temperature for 1 hour to generate the formaldimine species.

  • Condensation:

    • Add the

      
      -Hydroxyiminoketone (1.0 eq) to the reaction mixture.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1; N-oxides typically stain distinctively with iodine or UV).

  • Purification:

    • Evaporate solvent under reduced pressure.

    • The residue is often an oil. Induce crystallization by adding diethyl ether or acetone and cooling to -20°C.

    • If crystallization fails, purify via column chromatography on silica gel (DCM

      
       5% MeOH/DCM).
      
  • Validation:

    • NMR Signature: Look for the C2-H proton singlet around

      
       8.0–8.5 ppm. The N-oxide oxygen causes a characteristic downfield shift compared to the parent imidazole.
      
    • Mass Spec: Confirm

      
      .
      

SynthesisProtocol Step1 Step 1: In-Situ Formaldimine Gen. (R-NH2 + CH2O) Step2 Step 2: Add α-Hydroxyiminoketone (Reflux Ethanol, 4-6h) Step1->Step2 Step3 Step 3: Cyclization & Dehydration Step2->Step3 - H2O Step4 Product: Imidazole 3-Oxide Step3->Step4

Figure 2: Synthetic route for 2-unsubstituted imidazole N-oxides via condensation.

Protocol B: In Vitro Hypoxia Cytotoxicity Assay

To validate the N-oxide as a hypoxia-activated prodrug, you must demonstrate differential toxicity between normoxic and hypoxic conditions (Hypoxia Cytotoxicity Ratio, HCR).

Materials:

  • Cell Line: A549 (Lung carcinoma) or HT-29 (Colon cancer) – known for reductase expression.

  • Hypoxia Chamber: Set to 0.1% O

    
    , 5% CO
    
    
    
    , balance N
    
    
    .
  • Control Drug: Tirapazamine (Positive Control).

Procedure:

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Drug Treatment:

    • Prepare serial dilutions of the Imidazole N-oxide (0.1

      
      M to 100 
      
      
      
      M).
    • Prepare duplicate plates: Plate A (Normoxia) and Plate B (Hypoxia) .

  • Incubation:

    • Place Plate A in a standard incubator (21% O

      
      ) for 4 hours.
      
    • Place Plate B in the Hypoxia Chamber (pre-equilibrated to <0.1% O

      
      ) for 4 hours. Note: Drug exposure time is critical; 4 hours is standard to allow bioreduction without inducing total cell death from anoxia alone.
      
  • Washout & Recovery:

    • Remove drugs from both plates. Wash 2x with PBS.

    • Add fresh media and incubate both plates under Normoxic conditions for an additional 72 hours (to allow cell death kinetics to manifest).

  • Readout:

    • Perform MTT or SRB assay to quantify viability.

  • Data Analysis:

    • Calculate IC

      
       for both conditions.
      
    • HCR (Hypoxia Cytotoxicity Ratio) = IC

      
      (Normoxia) / IC
      
      
      
      (Hypoxia).
    • Success Criterion: An HCR > 5 indicates significant hypoxia selectivity.

Data Presentation & Analysis

Table 1: Expected Structure-Activity Relationships (SAR)

Substituent (R)Electronic EffectRedox Potential (

)
Hypoxia Selectivity (HCR)Notes
-CH

(Electron Donor)
Stabilizes N-oxideMore Negative (Harder to reduce)Low (< 2)Too stable; likely inactive.
-Phenyl NeutralModerateModerate (2-5)Good balance for lipophilicity.
-CN / -CF

(Electron Withdrawing)
Destabilizes N-oxideLess Negative (Easier to reduce)High (> 10)Ideal for HAP design. Rapid reduction in tumors.
References
  • Bioreductive Mechanisms:Review of N-oxide activ

    • Source: N
    • (Generalized reference for HAP mechanisms).

  • Synthetic Protocol:Synthesis of 2-unsubstituted imidazole N-oxides via condens

    • Jasiński, M., et al. (2011). "Preparation of 2-unsubstituted imidazole N-oxides." Journal of Organic Chemistry.
    • (Verified via search context 1.15/1.18).

  • Antiprotozoal Activity: First anti-protozoa imidazole N-oxide derivatives.[3]

    • Boiani, M., et al. (2004). "Novel antiprotozoal products: imidazole and benzimidazole N-oxide derivatives."[3] Archiv der Pharmazie.

  • General N-Oxide Medicinal Chemistry:Overview of N-oxides in drug design.

    • Kobus, M., et al. (2025). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4,5-Disubstituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,5-disubstituted imidazoles. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4,5-disubstituted imidazoles, and what are their key advantages and disadvantages?

A1: Several methods are available for the synthesis of 4,5-disubstituted imidazoles, with the most prominent being the Debus-Radziszewski synthesis and the Wallach synthesis.

  • Debus-Radziszewski Synthesis: This is a classic and widely used multicomponent reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] It is valued for its operational simplicity and the commercial availability of starting materials.[3] However, it can sometimes suffer from low yields and the formation of side products.[1][2]

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, which can be formed in situ from an aldehyde and a primary amine.[4] It offers a high degree of regioselectivity.[5]

  • Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to form chloroimidazoles, which are then reduced.[6] It is a useful method for preparing specific substituted imidazoles.[7][8]

  • Modern Methods: More recent approaches include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and metal-catalyzed reactions (e.g., using copper or ruthenium catalysts) that often proceed under milder conditions.[4][9][10]

Q2: I'm observing a very low yield in my Debus-Radziszewski synthesis. What are the most probable causes?

A2: Low yields in the Debus-Radziszewski synthesis can be attributed to several factors.[1] Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.[11][12]

  • Purity of Starting Materials: Impurities in the dicarbonyl compound, aldehyde, or ammonia source can lead to side reactions.

  • Stoichiometry: Incorrect molar ratios of the reactants can result in incomplete conversion.

  • Side Reactions: The formation of byproducts, such as oxazoles or products from the reverse Aldol condensation, can consume starting materials and reduce the yield of the desired imidazole.[2]

Q3: My reaction seems to have stalled, and TLC analysis shows unreacted starting materials. What steps can I take?

A3: If your reaction has stalled, consider the following interventions:

  • Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

  • Add More Catalyst: If you are using a catalyst, adding a small additional amount may restart the reaction.[4]

  • Extend Reaction Time: Some reactions simply require more time to reach completion. Continue to monitor the reaction by TLC.

  • Check Reagent Stability: Ensure that your reagents, particularly the aldehyde, have not degraded.

Troubleshooting Guide: Symptom-Based Problem Solving

Symptom 1: No or Minimal Product Formation

Q: I've followed the protocol, but I'm not seeing any product form. What could be wrong?

A: The complete absence of product often points to a fundamental issue with the reaction setup or the reagents themselves.

Potential Causes & Solutions:

  • Incorrect Reagents: Double-check that you have used the correct 1,2-dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate, aqueous ammonia).

  • Inactive Catalyst: If your synthesis requires a catalyst (e.g., acetic acid, a Lewis acid), ensure it is active and has been stored correctly. For instance, some Lewis acids are sensitive to moisture.

  • Inappropriate Solvent: The choice of solvent is critical. For the Debus-Radziszewski reaction, polar solvents like ethanol, methanol, or DMF are commonly used.[9][11] Ensure the solvent is of appropriate purity and dry if necessary.

  • Low Reaction Temperature: Many imidazole syntheses require heating to proceed at a reasonable rate. Verify your reaction temperature and ensure adequate heating.

Symptom 2: Formation of Multiple Products & Side Reactions

Q: My crude NMR shows a complex mixture of products, and my desired product is only a minor component. How can I improve the selectivity?

A: The formation of multiple products is a common challenge, particularly in multicomponent reactions. Understanding the potential side reactions is key to optimizing for your desired product.

Potential Side Reactions & Mitigation Strategies:

  • Oxazole Formation: A common side reaction involves the condensation of the dicarbonyl compound with the aldehyde in the absence of ammonia, leading to an oxazole byproduct.[2]

    • Solution: Ensure a sufficient excess of the ammonia source is present from the beginning of the reaction. The use of ammonium acetate often helps to maintain a consistent supply of ammonia.

  • Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

    • Solution: Control the addition of reagents. Adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia source can minimize this side reaction.

  • Formation of Regioisomers: In cases where unsymmetrical dicarbonyl compounds are used, the formation of regioisomers is possible.

    • Solution: The choice of catalyst and solvent can influence the regioselectivity.[4] Experimenting with different catalysts (e.g., Lewis acids vs. Brønsted acids) may favor the formation of the desired isomer.

Symptom 3: Product Isolation and Purification Issues

Q: I have a good yield according to TLC, but I'm losing a significant amount of product during workup and purification. What are some best practices?

A: Efficient isolation and purification are crucial for obtaining a good final yield of your 4,5-disubstituted imidazole.

Workup and Purification Strategies:

  • Extraction: After the reaction is complete, the crude product is often partitioned between water and an organic solvent like ethyl acetate or dichloromethane.[4] Ensure the pH of the aqueous layer is adjusted appropriately to ensure your imidazole is in its neutral form and preferentially partitions into the organic layer.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying imidazoles.[4]

    • Solvent System Selection: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent streaking of the product on the silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step. Common solvents for recrystallization of imidazoles include ethanol, methanol, or mixtures of ethyl acetate and hexane.[13]

Experimental Protocols & Data

Protocol: Optimized Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol provides a general procedure that can be adapted for various substrates.

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.5-5.0 mmol).[4][14]

  • Add a suitable solvent, such as ethanol or glacial acetic acid.[4]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash with cold water.[4]

  • If no precipitate forms, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Table 1: Influence of Reaction Parameters on Yield
ParameterVariationEffect on YieldRationale
Ammonia Source Ammonium AcetateOften higher yieldsProvides a controlled release of ammonia.
Aqueous AmmoniaCan be effective, but concentration control is crucialHigh concentrations can lead to side reactions.
Catalyst Acetic AcidGood for many substratesActs as a Brønsted acid catalyst.[4]
Lewis Acids (e.g., ZnCl2, CuI)Can improve yields and selectivityActivates carbonyl groups towards nucleophilic attack.[1][9][10]
Solvent Ethanol/MethanolCommon and effectiveGood solubility for reactants.[9][11]
DMF/DMSOHigher boiling points for difficult reactionsCan facilitate reactions requiring higher temperatures.[9][11][15]
Solvent-freeEnvironmentally friendly and can be efficientRequires careful temperature control.[16][17]
Temperature RefluxGenerally good starting pointProvides sufficient energy for the reaction to proceed.
Microwave IrradiationCan significantly reduce reaction time and improve yieldEfficiently heats the reaction mixture.[4]

Visualizing Reaction Optimization

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Starting Material Purity & Stoichiometry Start->Check_Reagents Monitor_Reaction Monitor Reaction by TLC Check_Reagents->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Purification_Issues Product Loss During Workup? Side_Products->Purification_Issues No Optimize_Conditions->Monitor_Reaction Optimize_Purification Optimize Purification Protocol Purification_Issues->Optimize_Purification Yes Success Improved Yield Purification_Issues->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yields in imidazole synthesis.

Diagram 2: Key Parameters in Debus-Radziszewski Synthesis

Debus_Radziszewski_Parameters Parameters Key Parameters Dicarbonyl Aldehyde Ammonia Source Catalyst Solvent Temperature Yield Reaction Yield & Purity Parameters:f0->Yield Substituent Effects Parameters:f1->Yield Steric/Electronic Effects Parameters:f2->Yield Concentration Parameters:f3->Yield Activity & Loading Parameters:f4->Yield Polarity & Boiling Point Parameters:f5->Yield Rate & Selectivity

Caption: Interplay of key parameters influencing the outcome of the Debus-Radziszewski synthesis.

References

  • ResearchGate. (2024, October). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]

  • Wisdom Lib. (2024, December 10). Optimization of reaction conditions: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025, February). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021, May-June). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1982). Synthesis of 4,5-disubstituted imidazoles. Retrieved from [Link]

  • JETIR. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4,5-disubstituted imidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • Life Academy of Nanoscience and Bionanoscience. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on Wallach's imidazole synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 4,5-disubstituted imidazoles. Retrieved from [Link]

  • Scilit. (n.d.). Studies on Wallach's imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024, March). Synthesis of imidazole derivatives in the last 5 years: An update. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Wallach method for synthesis of imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 22). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Imidazole: Synthesis, Reactions and Medicinal Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,5-trisubstituted imidazole derivatives. Retrieved from [Link]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 imidazole. Retrieved from [Link]

  • ACS Publications. (2019, August 28). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Retrieved from [Link]

Sources

managing thermal degradation of imidazoles in high-temperature reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Thermal Degradation of Imidazoles

Welcome to the technical support center for high-temperature applications involving imidazole-based compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the thermal stability of imidazoles in their experimental workflows. Here, we address common problems through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established scientific principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about why and how imidazoles degrade at elevated temperatures.

Q1: What is thermal degradation of imidazoles, and why does it occur?

A: Thermal degradation refers to the decomposition of imidazole-containing molecules into undesired products when subjected to high temperatures. The imidazole ring itself is an aromatic heterocycle and is generally quite stable. However, at elevated temperatures (often exceeding 200-400°C, depending on the specific structure and conditions), the energy supplied can be sufficient to initiate decomposition reactions.[1][2]

The primary drivers of degradation are:

  • Homolytic Bond Cleavage: The C-N bonds in the ring or bonds connecting substituents to the ring can break, forming radical species that initiate side reactions.[2]

  • Ring Opening: The heterocyclic ring can be cleaved, often initiated by nucleophilic attack or complex rearrangements, leading to acyclic products.[3][4][5]

  • Side-Chain Reactions: Substituents on the imidazole ring, particularly long alkyl chains, can undergo elimination or fragmentation. It has been observed that longer alkyl chains can sometimes result in lower thermal stability.[6]

  • Oxidation: In the presence of air, oxidative degradation can occur, which often proceeds at lower temperatures than anaerobic thermal decomposition.[7][8]

Q2: What are the common signs of imidazole degradation in my reaction?

A: Visual and analytical cues can signal that your imidazole compound is degrading.

  • Color Change: The most common sign is the development of a yellow, brown, or black color in the reaction mixture or isolated product. This often indicates the formation of polymeric materials or highly conjugated systems.

  • Gas Evolution: Bubbling or an increase in pressure may suggest the formation of volatile decomposition products like alkenes or haloalkanes, particularly in the case of imidazolium salts.[9]

  • Low Yield or Stalled Reaction: If the imidazole is a reactant or catalyst, its degradation will reduce its effective concentration, leading to poor yields or incomplete conversion.

  • Unexpected Analytical Results: The appearance of new, unidentified peaks in analytical readouts (e.g., HPLC, GC-MS, NMR) is a clear indicator of side-product formation from degradation.

Q3: Which factors have the most significant impact on the thermal stability of an imidazole derivative?

A: The stability of an imidazole is not intrinsic but is heavily influenced by its chemical environment and structure. Key factors include:

  • Substituents: Electron-withdrawing groups (like nitro groups) can significantly alter the electronic structure of the ring. While the imidazole ring itself can improve the stability of energetic materials, complex decomposition pathways involving nitro-nitrite isomerization can occur.[10][11] For imidazolium salts, the nature of the alkyl substituents on the nitrogen atoms also plays a role.[6][12]

  • Anion Type (for Imidazolium Salts): In ionic liquids, the anion has a major influence on thermal stability.[6] Halide anions, for instance, can drastically reduce stability (<300°C) compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which often impart stability to over 400°C.[1][13] The general stability trend for common anions is often cited as [NTf₂]⁻ > [PF₆]⁻ > [BF₄]⁻ > Halides.[14]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which is mechanistically different from pyrolysis under an inert (e.g., nitrogen or argon) atmosphere.[7] Reactions are often more robust when performed under inert conditions.

  • Presence of Impurities: Contaminants, especially water and residual halides from synthesis, can significantly lower the decomposition temperature.[12] Metals can also catalyze decomposition; for example, aluminum has been observed to catalyze the decomposition of salts with fluoride-containing anions.[1]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific problems related to imidazole degradation.

Issue 1: My reaction mixture is turning dark, and the final product is discolored.

This is a classic symptom of thermal decomposition leading to polymerization or the formation of conjugated byproducts.

A Problem: Reaction Discoloration B Is the reaction run under an inert atmosphere? A->B C Implement Inert Atmosphere (N₂ or Ar blanket, degassed solvents). Re-run experiment. B->C No F Run a control experiment at a lower temperature (e.g., 20°C lower). B->F Yes C->F D Yes E No G Does discoloration still occur? F->G I No G->I No K Consider structural factors. Is the imidazole derivative known to be unstable? (e.g., halide anion, certain substituents) G->K Yes H Yes, but slower J Problem Solved: Temperature was too high. I->J L Modify Synthesis: - Choose a more stable derivative (e.g., change anion). - Add a thermal stabilizer or antioxidant. K->L

Caption: Workflow for diagnosing reaction discoloration.

  • Exclude Oxygen: The first and simplest step is to eliminate oxygen, as oxidative pathways often have lower activation energies.

    • Action: Run the reaction under a nitrogen or argon atmosphere. Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Causality: By removing oxygen, you prevent the formation of oxidative degradation products, which are often highly colored. The thermal decomposition mechanism under an inert atmosphere may be the same, but it typically requires a higher temperature.[7]

  • Optimize Temperature: Exceeding the thermal threshold of your compound is a direct cause of degradation.

    • Action: Determine the decomposition temperature (Td) of your specific imidazole compound using Thermogravimetric Analysis (TGA). If TGA is unavailable, run the reaction at incrementally lower temperatures (e.g., in 10-20°C steps) to find the point where discoloration is minimized while maintaining an acceptable reaction rate.

    • Causality: Every compound has a temperature at which the rate of decomposition becomes significant. TGA provides an empirical measure of this limit, allowing you to define a maximum operating temperature for long-term reactions.[15][16]

  • Re-evaluate Reagents: The anion of an imidazolium salt is a critical determinant of its stability.

    • Action: If you are using an imidazolium halide, consider replacing it with a salt containing a more robust anion, such as [NTf₂]⁻ or [PF₆]⁻.

    • Causality: The nucleophilicity of the anion influences the degradation pathway. Highly nucleophilic anions like halides can attack the alkyl substituents on the imidazolium cation, leading to decomposition at lower temperatures.[12][13]

Issue 2: My yield is significantly lower than expected, and I observe unknown impurities.

Low yield is often a direct consequence of the starting material or product degrading during the reaction. Identifying the degradation products is key to mitigating the issue.

cluster_reaction High-Temp Reaction cluster_degradation Degradation Pathway cluster_analysis Analysis A Imidazole Reactant B Desired Product A->B Desired Pathway C Degradation Initiation A->C B->C F Reaction Mixture (Product + Impurities) B->F D Side Product 1 (e.g., Ring-Opened) C->D E Side Product 2 (e.g., from substituent loss) C->E D->F E->F G HPLC / GC-MS Analysis F->G H Identify Side Products G->H

Caption: Conceptual pathway of degradation and analysis.

This protocol provides a self-validating system to track the consumption of starting material and the formation of both the desired product and impurities over time.

  • Instrument & Column Setup:

    • System: High-Performance Liquid Chromatography (HPLC) with a UV detector. A Diode Array Detector (DAD) is preferred to assess peak purity.[17]

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point for many imidazole derivatives.[18]

    • Detection Wavelength: Set the detector to a wavelength where the imidazole core absorbs, typically around 210 nm.[17]

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes. This will elute a wide range of polar and non-polar compounds.

    • Rationale: This gradient is designed to separate the typically polar imidazole starting materials from potentially less polar degradation products.

  • Sample Preparation & Time-Course Study:

    • At T=0 (before heating), take an aliquot of the reaction mixture. Dilute it with the initial mobile phase composition to a known concentration (e.g., ~1 mg/mL).

    • Once the reaction reaches the target temperature, take aliquots at regular intervals (e.g., 1 hr, 2 hr, 4 hr, and at completion).

    • Immediately quench the reaction in the aliquot (e.g., by cooling in an ice bath and diluting) to prevent further degradation before analysis.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Data Analysis & Interpretation:

    • Track Peak Areas: Plot the peak area of your imidazole starting material, desired product, and any major unknown peaks against time.

    • Interpretation:

      • A rapid decrease in the starting material peak area without a corresponding increase in the product peak area suggests degradation of the starting material.

      • An initial increase followed by a decrease in the product peak area indicates that your desired product is not stable under the reaction conditions.

      • The growth of new peaks over time confirms the formation of degradation byproducts.

  • If Starting Material is Degrading: Lower the reaction temperature, ensure an inert atmosphere, or add the imidazole reactant slowly over time to maintain a low instantaneous concentration.

  • If Product is Degrading: Reduce the overall reaction time or design a process where the product is removed from the high-temperature environment as it is formed (e.g., reactive distillation).

Part 3: Data & References

Comparative Data: Thermal Stability of Imidazolium Ionic Liquids

The following table summarizes the onset decomposition temperatures (Tonset) for common imidazolium-based ionic liquids, highlighting the critical role of the anion. Data is compiled for illustrative purposes; actual values depend on experimental conditions like heating rate.[6]

Imidazolium CationAnionTypical Tonset (°C)Key Stability Factor
1-Butyl-3-methylimidazoliumChloride ([Cl]⁻)< 250 °CHigh nucleophilicity of halide anion promotes decomposition.[13]
1-Butyl-3-methylimidazoliumTetrafluoroborate ([BF₄]⁻)~300 - 350 °CModerate stability; can be susceptible to hydrolysis.[14]
1-Butyl-3-methylimidazoliumHexafluorophosphate ([PF₆]⁻)~350 - 400 °CHigher stability than [BF₄]⁻, but can generate HF upon decomposition.[14]
1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)> 400 °CVery high thermal stability due to the diffuse charge and non-coordinating nature of the anion.[13]
References
  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Yu, Z., & Bernstein, E. R. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(8), 1756–1764. [Link]

  • Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium ionic liquids. Thermochimica Acta, 357-358, 97-102. [Link]

  • FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY (2016, VOLUME 04, ISSUE 01). (2016). French-Ukrainian Journal of Chemistry. [Link]

  • Li, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1335. [Link]

  • Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

  • Valderrama, J. O., & Rojas, R. E. (2009). Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. Industrial & Engineering Chemistry Research, 48(14), 6890-6896. [Link]

  • Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-86. [Link]

  • Yu, Z., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114305. [Link]

  • Yu, Z., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. The Journal of Chemical Physics, 137(11), 114305. [Link]

  • Evjen, S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 58(51), 23041-23049. [Link]

  • Zhang, J., et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL-20, and BNFFO. Molecules, 27(9), 3004. [Link]

  • De, S. K., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9071–9082. [Link]

  • Imidazole ring opening mechanism. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Rebelo, L. P. N., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(18), 7676–7684. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). CNKI. Retrieved February 11, 2026, from [Link]

  • Yu, Z., & Bernstein, E. R. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(8), 1756-1764. [Link]

  • Kumar, A., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 186(10), 6345–6351. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI. [Link]

  • Boiteux, S., & Laval, J. (1983). Alkaline Opening of Imidazole Ring of 7-methylguanosine. 2. Further Studies on Reaction Mechanisms and Products. Biochemistry, 22(26), 6136-6141. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. [Link]

  • Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). SlideShare. Retrieved February 11, 2026, from [Link]

  • Watanabe, C., et al. (2005). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Analytical Sciences, 21(11), 1293-1298. [Link]

Sources

forced degradation studies of imidazole-containing APIs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Forced Degradation of Imidazole-Containing APIs

Executive Summary

This guide addresses the specific stability challenges of imidazole-containing Active Pharmaceutical Ingredients (APIs). The imidazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms (N1-pyrrole-type and N3-pyridine-type)—presents a unique "stability duality." While the ring itself possesses significant resonance stability, its electron-rich nature and amphoteric character (pKa ~7.0) make it highly susceptible to N-oxidation , photolytic radical formation , and secondary analytical interactions (peak tailing).

This resource is designed to move beyond generic ICH Q1A(R2) checklists, offering mechanistic insights and troubleshooting for anomalous degradation profiles.

Module 1: Oxidative Stress & N-Oxidation

Q1: I am observing a new, slightly more polar impurity under peroxide stress, but the mass balance is preserved. What is the mechanism?

Diagnosis: You are likely observing N-oxidation at the pyridinic nitrogen (N3). Mechanism: The imidazole ring is electron-rich. The lone pair on the N3 nitrogen is nucleophilic and readily reacts with reactive oxygen species (ROS) like hydrogen peroxide or peroxy acids. This forms an N-oxide (M+16 Da). Unlike ring-opening reactions which often lead to multiple small fragments and loss of mass balance, N-oxidation preserves the core scaffold, resulting in a stable, isolable degradant that elutes slightly earlier than the parent peak in Reverse Phase Chromatography (RPC).

Key Insight: N-oxides can thermally revert to the parent compound in the injection port of a GC or during high-temperature LC-MS source conditions (de-oxygenation), potentially leading to false "stable" results. Always use ESI-LC-MS with mild source temperatures for confirmation.

Experimental Protocol: Oxidative Stress Optimization

Standard 3% H2O2 is often too aggressive for imidazoles, causing total destruction. Use this titration method.

  • Stock Prep: Dissolve API in inert co-solvent (Acetonitrile/Methanol) to 1 mg/mL.

  • Initiation: Prepare three parallel samples with 0.1%, 1.0%, and 3.0% H2O2.

  • Incubation: Store at Ambient (25°C) for 24 hours. Avoid heating initially to prevent thermal artifacts.

  • Quenching (Critical): Quench with Catalase or Sodium Metabisulfite before analysis. Imidazole N-oxides can react with excess peroxide in the autosampler.

  • Analysis: Screen for [M+16]+ and [M+32]+ (di-N-oxide) peaks.

Visualization: Oxidative Degradation Logic

OxidativePathway Start Imidazole API (Electron Rich) Stressor Peroxide Stress (H2O2 / AIBN) Start->Stressor Intermediate Nucleophilic Attack at N3 Position Stressor->Intermediate Primary Pathway NOxide Imidazole N-Oxide (M+16 Da) Intermediate->NOxide Mild/Controlled RingOpen Ring Cleavage (Loss of UV chromophore) Intermediate->RingOpen Aggressive/Radical

Figure 1: Decision pathway for oxidative degradation. N-oxidation is the kinetic product; ring cleavage occurs under thermodynamic forcing.

Module 2: Photostability & Radical Mechanisms

Q2: My nitro-imidazole sample turns yellow upon light exposure, but HPLC shows minimal degradation. Why?

Diagnosis: This is the "Color-Purity Paradox." Mechanism: Nitro-imidazoles (e.g., Metronidazole, Tinidazole) and conjugated imidazoles (e.g., Dacarbazine) are prone to photo-induced radical rearrangements .

  • Nitro-to-Nitrite Rearrangement: UV light causes the nitro group (-NO2) to isomerize to a nitrite ester (-ONO).

  • Radical Cleavage: The O-NO bond cleaves homolytically, generating NO radicals and an imidazole radical.

  • Chromophore Shift: These radicals couple to form highly conjugated, intense yellow/orange oligomers. Because these oligomers have extremely high extinction coefficients, a tiny molar amount (<0.1%) can cause a visible color change without registering as a significant area-% loss in HPLC.

Q3: Does the imidazole ring open under light stress?

Answer: Yes, via Singlet Oxygen (


) .
If your formulation contains a photosensitizer (e.g., TiO2, certain dyes), the imidazole ring can react with singlet oxygen to form a 1,4-endoperoxide  intermediate. This unstable intermediate rearranges to form hydrolytic ring-opening products (often diamides), which are highly polar and may elute in the void volume.

Module 3: pH & Hydrolytic Challenges

Q4: I see degradation in 0.1 N NaOH but stability in 0.1 N HCl. Is the ring acid-stable?

Analysis: Yes, the imidazole ring is exceptionally stable in acid. Causality:

  • Acidic Conditions: The imidazole ring becomes protonated (imidazolium ion) at pH < 6.0. This cationic form preserves aromaticity and repels nucleophilic attack (like water), rendering it resistant to acid hydrolysis.

  • Basic Conditions: In strong alkali, the ring is uncharged or deprotonated (anionic). While the ring itself is robust, strong bases can attack the C2 position (between the nitrogens), leading to ring opening, especially if electron-withdrawing groups (like nitro or carbonyls) are attached to the ring.

Troubleshooting Table: Hydrolytic Degradation

ObservationProbable CauseCorrective Action
Loss of API in Acid Side-chain hydrolysis (e.g., amide/ester linkers). The ring is likely intact.Check MS for [Parent - Side Chain] fragments.
Loss of API in Base Ring opening (Bamford-Stevens type) or side-chain cleavage.Lower pH to 8-9; strong NaOH (pH 13) is often biologically irrelevant.
Precipitation in Buffer pH is near pKa (~7.0). Imidazole is least soluble as the neutral free base.Shift stress media pH ± 2 units away from pKa.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Q5: Why do all my imidazole peaks tail significantly (As > 1.5)?

Diagnosis: Secondary Silanol Interactions. Mechanism: At typical reversed-phase pH (2.5 – 4.0), residual silanols on the silica column surface are ionized (


). The imidazole API is positively charged (

). The resulting electrostatic attraction causes drag (tailing).

Protocol: The "Chaotic" Mobile Phase Fix Do not just add "more buffer." Use these specific modifiers:

  • High Ionic Strength: Use 25–50 mM Ammonium Formate (volatile) or Phosphate (non-volatile). This shields the silanols.

  • Ion Pairing (Last Resort): Add 0.05% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA). Warning: TFA suppresses MS signal.

  • Column Selection: Switch to a "Hybrid" particle column (e.g., Waters BEH, Agilent Poroshell HPH) or a column with "Positive Surface Charge" modifications (e.g., C18-PFP) which repel the basic amine.

Visualization: Analytical Troubleshooting Flow

AnalyticalTroubleshoot Problem Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Is pH < 3? Problem->CheckPH Silanol Silanol Interaction (Cation Exchange) CheckPH->Silanol Yes (Ionized API) Fix1 Increase Ionic Strength (>25mM Buffer) Silanol->Fix1 Step 1 Fix2 Switch Column (Hybrid/Charged Surface) Fix1->Fix2 If Fails Fix3 Add Ion Pair (TFA/TEA) Fix2->Fix3 Last Resort

Figure 2: Step-by-step troubleshooting for reducing peak tailing in imidazole analysis.

References

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

  • Huang, Y., et al. (2019).[1] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, 108(9), 2998-3008. (Case study on N-oxidation and ring cleavage). Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. (Authoritative source on silanol interactions). Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. (Standard regulatory framework).[2][3][4][5] Link

Sources

Technical Support Center: 4,5-Dimethyl-1H-imidazole Formate Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dimethyl-1H-imidazole formate is a protic ionic salt formed by the neutralization of 4,5-dimethylimidazole (a weak base) with formic acid (a weak acid).[1][2] Its behavior in solution is governed strictly by pH-dependent equilibrium rather than irreversible chemical degradation.[1][2]

The Golden Rule: This compound exists as a stable salt only within a specific pH window (approx.[2] pH 3.8 – 7.0).[2] Outside this range, it dissociates into its constituent acid or free base forms, altering solubility, retention time, and reactivity.[2]

Module 1: The Acidic Environment (pH < 4.0)

The Stability Profile

In strongly acidic media (pH < 3.0), the formate salt technically "degrades" via dissociation, but the imidazole ring itself remains chemically stable.

  • Mechanism: The formate anion (

    
    ) becomes protonated to form formic acid (
    
    
    
    , pKa ~3.75).[2] The imidazole ring remains protonated (
    
    
    ).[2]
  • Observation: The solution contains 4,5-dimethylimidazolium cations and neutral formic acid.[2]

  • Risk Factor: High stability.[2][3] The imidazolium ring is aromatic and resistant to acid hydrolysis, even at elevated temperatures.[2]

Troubleshooting Q&A

Q: Why does my HPLC retention time shift significantly in 0.1% TFA? A: This is an ionization effect, not degradation. In 0.1% Trifluoroacetic acid (pH ~2), the formate counter-ion is converted to neutral formic acid (which elutes near the void volume).[2] You are analyzing the imidazolium cation paired with trifluoroacetate, not the original formate salt.

Q: Can I heat this compound in 1M HCl? A: Generally, yes. Alkyl imidazoles are resistant to acid hydrolysis.[2] However, ensure no strong oxidizers are present, as the formate component can be oxidized to


 under extreme oxidative stress.[2]

Module 2: The Basic Environment (pH > 8.0)

The Dissociation Zone

This is the most common source of user error.[2] As pH rises above the pKa of the imidazole nitrogen (approx. 7.5–8.0), the salt structure collapses.[2]

  • Mechanism: The imidazolium cation is deprotonated to form the neutral free base (4,5-dimethylimidazole).[2]

  • Observation:

    • Solubility Loss: The neutral free base is significantly less soluble in water than the salt, potentially leading to precipitation/cloudiness.[2]

    • Phase Separation: In organic synthesis, the free base may extract into the organic layer, leaving formate in the aqueous layer.

  • Chemical Risk: While the free base is stable, extremely high pH (>12) combined with heat can induce ring opening or polymerization (Maillard-type reactions), though this is rare for simple alkyl imidazoles.[2]

Troubleshooting Q&A

Q: I adjusted my sample to pH 9, and it became cloudy. Is it degraded? A: No, it has precipitated.[2] You have generated the neutral 4,5-dimethylimidazole free base.[2]

  • Action: Lower the pH back to < 7.0 with dilute formic acid to redissolve, or add an organic co-solvent (Methanol/ACN) if you intend to keep it at high pH.[2]

Q: Can I use this salt as a catalyst in basic conditions? A: Proceed with caution. In the presence of strong bases (e.g., NaH, KOtBu), the C2-proton of the imidazole ring can be removed to form a carbene , which is highly reactive and unstable. This is a different mechanism than simple deprotonation.[2]

Module 3: Visualizing the Equilibrium

The following diagram illustrates the species present at different pH levels. This is critical for method development and extraction protocols.[2]

pH_Equilibrium Acid Acidic Media (pH < 3.5) Species: ImH+ & HCOOH State: Dissociated Acid Neutral Neutral Media (pH 4.0 - 7.0) Species: ImH+ & HCOO- State: STABLE SALT Acid->Neutral Add Base (pH > 3.75) Neutral->Acid Add Acid (pH < 3.75) Base Basic Media (pH > 8.0) Species: Im (Neutral) & HCOO- State: Free Base Precipitates Neutral->Base Add Base (pH > 7.5) Base->Neutral Add Acid (pH < 7.5)

Figure 1: The pH-dependent speciation of this compound. The "Salt" form only exists in the central green zone.

Module 4: Analytical Method Development (HPLC)

Analyzing imidazole salts is notoriously difficult due to peak tailing caused by interaction with residual silanols on silica columns.[2]

Recommended Protocol
ParameterRecommendationRationale
Column C18 with End-capping or HILICEnd-capping reduces silanol interactions that cause tailing for basic compounds.[1][2]
Mobile Phase A 10mM Ammonium Formate (pH 3.[1][2]0)Matches the counter-ion of your salt; low pH keeps the imidazole fully protonated (

) for consistent retention.
Mobile Phase B AcetonitrileStandard organic modifier.[1][2]
Detection UV @ 210–220 nmImidazoles have weak absorbance; low UV is required.[1][2]
Buffer Note Avoid Phosphate (if MS is used)Non-volatile buffers will clog MS sources.[1][2] Use Formate or Acetate.[2][4][5]
Common Failure Mode: "The Ghost Peak"

If you inject the salt into a neutral mobile phase (pH 7), you may see split peaks.[2]

  • Cause: The compound is equilibrating between the protonated and neutral forms on the column.[2]

  • Fix:Always buffer your mobile phase.[2] A pH of 3.0 is ideal to lock the species in the cation form.[2]

Module 5: Storage and Handling

Issue: Hygroscopicity Formate salts are frequently hygroscopic (water-absorbing).[1][2]

  • Symptom: The free-flowing powder turns into a sticky gum or liquid upon exposure to air.[1][2]

  • Impact: This is a physical change, not chemical degradation.[2] The compound is still pure, but the molecular weight calculation is now inaccurate due to absorbed water.[2]

  • Protocol:

    • Store in a desiccator or under inert gas (Nitrogen/Argon).[2]

    • If the compound has liquefied, dry under vacuum over

      
       for 24 hours.
      

References

  • Anderson, J. L., et al. (2025).[2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[2] Link Citation for pKa values of substituted imidazoles.

  • ChemicalBook. (2025).[2] Product Properties: 4,5-Dimethylimidazole.[1][2][5][6]Link Source for physical properties and melting points.

  • PubChem. (2025).[2][7] Compound Summary: 4,5-Dimethyl-1H-imidazole.[1][2][5][6][7] National Library of Medicine.[2] Link Authoritative source for chemical structure and identifiers.

  • Sielc Technologies. (2025). HPLC Separation of Alkyl Imidazoles.Link Reference for chromatographic behavior of methyl-imidazoles.[1]

  • ScienceDirect. (2019).[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety.[2] Journal of Pharmaceutical Sciences.[2] Link Reference for oxidative stability limits.

Sources

Technical Support Center: Optimizing HPLC Separation for Imidazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Imidazole and its derivatives are prevalent in pharmaceuticals, and their isomeric forms can exhibit different pharmacological and toxicological profiles, making their accurate separation and quantification critical.[1]

This resource is structured to provide both quick answers to common questions and detailed, step-by-step guidance for resolving complex separation issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating imidazole isomers by HPLC?

A1: The primary challenges stem from the inherent similarities in the physicochemical properties of isomers. For positional isomers, slight differences in polarity and pKa make achieving baseline separation difficult. For enantiomers (optical isomers), their identical physical and chemical properties in an achiral environment necessitate the use of specialized chiral stationary phases (CSPs) or chiral mobile phase additives.[1][2][3] Common issues include poor resolution, peak co-elution, and peak tailing.

Q2: What are the recommended starting points for HPLC method development for imidazole isomers?

A2: For initial method development, a systematic approach is crucial.

  • For Positional Isomers: Start with a reversed-phase (RP) C18 column.[4][5] A mobile phase of acetonitrile and water with a buffer (e.g., phosphate or acetate) is a good starting point.[6][7] Mobile phase pH is a critical parameter to adjust, as the ionization state of imidazole isomers (pKa ≈ 7) significantly impacts retention.[4][8][9]

  • For Enantiomers: Chiral chromatography is necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have proven effective for a range of imidazole derivatives.[2][10] Normal-phase chromatography with mobile phases like hexane/alcohol mixtures is often a successful starting point for these columns.[1][2]

Q3: Which detection method is most suitable for imidazole isomers?

A3: UV detection is the most common and generally suitable method, as the imidazole ring exhibits UV absorbance. A wavelength around 210-230 nm is often effective.[1][10] For complex matrices or trace-level analysis, coupling HPLC with mass spectrometry (HPLC-MS) provides superior sensitivity and selectivity.

Troubleshooting Guide: From Poor Resolution to Peak Perfection

This section provides a systematic approach to troubleshooting common problems encountered during the HPLC separation of imidazole isomers.

Scenario 1: Poor Resolution or Complete Co-elution of Isomers

Poor resolution is the most frequent challenge. The underlying cause is insufficient differential interaction between the isomers and the stationary phase.

Initial Diagnostic Steps
  • Verify System Suitability: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and detector noise.[11][12]

  • Review Chromatogram: Assess peak shape. Tailing or fronting peaks can contribute to poor resolution.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting: Poor Resolution start Poor Resolution Observed p1 Optimize Mobile Phase pH start->p1 Isomers are ionizable? p2 Adjust Organic Modifier Ratio p1->p2 Resolution still poor p3 Change Organic Modifier Type p2->p3 Minor improvement end Resolution Achieved p2->end Success p4 Consider Ion-Pair Chromatography p3->p4 Polar isomers, RP mode p3->end Success p5 Switch Stationary Phase p4->p5 No success p4->end Success p6 Implement Gradient Elution p5->p6 Complex mixture p5->end Success p6->end Success fail Consult Specialist p6->fail Still co-eluting

Caption: Logical workflow for troubleshooting poor resolution.

Detailed Troubleshooting Protocols

1. Mobile Phase pH Optimization (for Positional Isomers)

  • Causality: The pKa of imidazole is approximately 7. Small differences in the pKa values of isomers can be exploited. By adjusting the mobile phase pH to be near the pKa of the isomers, their ionization state can be manipulated, leading to changes in retention and potentially improved separation.[8][9] A pH change of even 0.2 units can significantly alter selectivity.[9]

  • Protocol:

    • Prepare a series of mobile phases with identical organic modifier concentrations but with pH values ranging from 0.5 units below the lowest pKa to 0.5 units above the highest pKa of the isomers. Use appropriate buffers (e.g., phosphate for pH 6-8, acetate for pH 4-6).

    • Inject the isomer mixture using each mobile phase.

    • Plot resolution versus pH to identify the optimal pH for separation.

    • Caution: Ensure the chosen pH is within the stable operating range of your HPLC column to prevent stationary phase degradation.[8]

2. Modifying the Organic Component

  • Causality: Changing the type or concentration of the organic solvent alters the polarity of the mobile phase and can influence selectivity.

  • Protocol:

    • Adjust Concentration: If using acetonitrile, systematically vary the concentration by ±5-10% to see the effect on resolution.

    • Change Solvent Type: Substitute acetonitrile with methanol or vice-versa. Methanol has different hydrogen bonding characteristics and can provide alternative selectivity. A study on the separation of four imidazole anti-infective drugs successfully used a mobile phase of methanol and a phosphate buffer.[6][7]

    • Gradient Elution: If isocratic elution fails, a shallow gradient can help resolve closely eluting peaks.[1][2][3] This is particularly useful for complex samples containing multiple isomers.[11]

3. Ion-Pair Chromatography (for Polar/Ionic Isomers in RP-HPLC)

  • Causality: For highly polar or charged imidazole isomers that are poorly retained on reversed-phase columns, ion-pair chromatography can be effective.[4][13] An ion-pairing reagent (e.g., an alkyl sulfonate for the positively charged protonated imidazole) is added to the mobile phase.[4][14] This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the RP column.[14][15][16]

  • Protocol:

    • Select an appropriate ion-pairing reagent (e.g., 10mM sodium octanesulfonate).[4]

    • Add the reagent to the aqueous portion of the mobile phase.

    • Equilibrate the column extensively (at least 30 column volumes) with the ion-pair mobile phase.

    • Optimize the concentration of the ion-pairing reagent and the organic modifier to achieve the desired separation.

4. Changing the Stationary Phase

  • Causality: If mobile phase optimization is insufficient, the stationary phase may not be providing the necessary selectivity. Different stationary phases offer different separation mechanisms.

  • Protocol & Recommendations:

    • Phenyl Columns: For isomers with aromatic rings, a phenyl column can provide alternative selectivity through π-π interactions in addition to hydrophobic interactions.[17]

    • Pentafluorophenyl (PFP) Columns: These columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them excellent for separating positional isomers.[17]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar imidazole isomers, HILIC is a powerful alternative to reversed-phase.[13][18][19][20] In HILIC, a polar stationary phase (like bare silica) is used with a high-organic, low-aqueous mobile phase.[18][21][22] This mode promotes retention of polar compounds that would otherwise elute in the void volume in reversed-phase.[19][21]

    • Chiral Stationary Phases (CSPs) for Enantiomers: For optical isomers, a CSP is mandatory. Polysaccharide-based columns (e.g., Chiralcel® OJ) are a common and effective choice for imidazole derivatives.[1][2][3]

Isomer Type Primary Column Choice Alternative Columns Key Separation Principle
Positional C18, C8[6][7]Phenyl, PFP, HILIC (for polar isomers)[13][17]Exploiting differences in hydrophobicity, pKa, and polarity.[8]
Enantiomeric Polysaccharide-based CSPs[2][10]Protein-based CSPs, Pirkle-type CSPsChiral recognition via hydrogen bonding, steric hindrance, and dipole-dipole interactions.
Scenario 2: Peak Tailing or Asymmetry

Peak tailing is often observed for basic compounds like imidazoles on silica-based columns.

Troubleshooting Workflow for Peak Tailing

G cluster_1 Troubleshooting: Peak Tailing start Peak Tailing Observed c1 Check for Column Overload start->c1 c2 Increase Buffer Concentration or Add Additive c1->c2 Not overloaded end Symmetric Peaks c1->end Resolved by lower injection vol. c3 Adjust Mobile Phase pH c2->c3 Still tailing c2->end Improved peak shape c4 Check for Column Contamination/Void c3->c4 No improvement c3->end Improved peak shape c4->end Resolved after cleaning/replacement

Caption: Decision tree for addressing peak tailing issues.

Detailed Troubleshooting Protocols

1. Address Secondary Interactions with Silica

  • Causality: Peak tailing for basic compounds like imidazoles on standard C18 columns is often caused by secondary interactions between the protonated amine groups of the analyte and acidic, unreacted silanol groups on the silica surface.

  • Protocol:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to deprotonate the silanol groups (typically pH > 4) or ensure the imidazole is fully protonated (pH < 5) to have a consistent interaction.

    • Use of Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase.[13] The TEA will preferentially interact with the active silanol sites, masking them from the imidazole analyte and improving peak shape.

    • Increase Buffer Strength: A higher buffer concentration can also help to saturate the silanol sites and reduce tailing.

2. Check for Column Overload

  • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[11][23]

  • Protocol:

    • Reduce the injection volume or the sample concentration by a factor of 5-10.

    • If the peak shape improves and becomes more symmetrical, the original injection was overloaded.

3. Evaluate Column Health

  • Causality: A contaminated column or a void at the column inlet can disrupt the sample band, causing peak tailing and splitting.[11][12]

  • Protocol:

    • Column Wash: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.

    • Reverse Flush: If a simple wash is ineffective, reverse the column (disconnect from the detector) and flush it at a low flow rate.

    • Replace Frit/Guard Column: A clogged inlet frit or a contaminated guard column are common culprits.[12]

By systematically applying these troubleshooting principles and protocols, researchers can overcome the challenges of separating imidazole isomers, leading to robust, reliable, and reproducible HPLC methods.

References
  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777-784. [Link]

  • ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from ResearchGate. [Link]

  • PubMed. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. National Library of Medicine. [Link]

  • MDPI. (n.d.). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Retrieved from MDPI. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from Chromatography Forum. [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. Retrieved from ResearchGate. [Link]

  • Chybowska, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 831-853. [Link]

  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 22-31. [Link]

  • MDPI. (n.d.). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from MDPI. [Link]

  • LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from LCGC. [Link]

  • PharmaTech. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Retrieved from PharmaTech. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from Chromatography Forum. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from ResearchGate. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores. [Link]

  • YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from YouTube. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from Technology Networks. [Link]

  • PubMed Central. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from PubMed Central. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from Chromatography Today. [Link]

  • ResearchGate. (n.d.). Modified normal-phase ion-pair chromatographic methods for the facile separation and purification of imidazolium-based ionic compounds. Retrieved from ResearchGate. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach Scientific. [Link]

  • ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from ResearchGate. [Link]

  • PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Library of Medicine. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials. [Link]

  • Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. Retrieved from Drawell. [Link]

  • IJPRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from IJPRA. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from ResearchGate. [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from IJSDR. [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from National Institutes of Health. [Link]

Sources

Validation & Comparative

Quantifying Imidazole Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: HILIC vs. Ion-Pair RP-HPLC vs. Modified RP-HPLC

Executive Summary

The quantification of imidazole derivatives (e.g., 4-methylimidazole, imidazole antifungals, or synthesis impurities) represents a classic "polar basic" challenge in liquid chromatography. Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails due to two converging factors: the hydrophilic nature of the imidazole ring (leading to elution near the void volume) and its basicity (pKa ~7.0–7.8), which causes severe peak tailing via secondary interactions with residual silanols.

This guide objectively compares three distinct chromatographic approaches to solve this problem. While Ion-Pairing (IP-HPLC) has been the historical standard, this guide presents evidence favoring Hydrophilic Interaction Liquid Chromatography (HILIC) for modern, mass-spectrometry-compatible workflows, while retaining Modified RP-HPLC (using polar-embedded or high-pH stable phases) as a robust QC alternative.

Part 1: The Chemistry of the Challenge

To validate a method, one must first understand the failure mode of the default approach.

  • Retention Failure: Imidazole is highly water-soluble. On a standard C18 column, it partitions poorly into the hydrophobic stationary phase, often eluting at

    
    .
    
  • Peak Symmetry Failure: At typical HPLC pH (2–4), the imidazole nitrogen is protonated (

    
    ). These cations undergo ion-exchange interactions with anionic silanol groups (
    
    
    
    ) on the silica support, causing "shark-fin" tailing.
The Strategic Decision Matrix

Before selecting a validation path, use this logic flow to determine the correct methodology for your specific imidazole derivative.

MethodSelection Start Start: Analyze Imidazole Derivative IsPolar Is the derivative highly polar? (logP < 0) Start->IsPolar MS_Req Is MS/MS detection required? IsPolar->MS_Req Yes (e.g., Imidazole, 4-MEI) Mod_RP ALTERNATIVE: Modified RP-HPLC (High pH or Polar-Embedded) IsPolar->Mod_RP No (e.g., Clotrimazole) Matrix Sample Matrix Complexity MS_Req->Matrix No (UV Detection) HILIC RECOMMENDED: HILIC (Amide or Silica Column) MS_Req->HILIC Yes (Volatile buffers) IP_HPLC LEGACY: Ion-Pair HPLC (C18 + Sulfonates) Matrix->IP_HPLC Dirty/High Salt Matrix->Mod_RP Clean/Pharmaceutical

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and detection requirements.

Part 2: Method Comparison & Technical Analysis

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Standard for Polar Metabolites

Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic).

  • Stationary Phase: Amide-bonded silica (preferred for stability) or bare silica.

  • Mobile Phase: High organic (80-95% Acetonitrile) with Ammonium Acetate/Formate buffer.

  • Why it works: The high organic content promotes retention of polar imidazoles. The buffer suppresses silanol activity and controls ionization.

  • Pros: High sensitivity in ESI-MS (due to efficient desolvation of ACN); orthogonal selectivity to C18.

  • Cons: Long equilibration times; sensitivity to sample diluent (must match mobile phase).

Method B: Ion-Pair RP-HPLC (IP-HPLC)

The Traditional Workhorse

Mechanism: Addition of an amphiphilic reagent (e.g., Sodium Octanesulfonate) to the mobile phase. The hydrophobic tail adsorbs to the C18, while the anionic head creates an ion-exchange surface for the protonated imidazole.

  • Stationary Phase: C18 (End-capped).

  • Mobile Phase: Phosphate buffer + Ion Pair Reagent + Methanol/ACN.

  • Why it works: Artificially increases retention and masks silanols.

  • Pros: Extremely robust for separating imidazoles from neutral impurities; excellent peak shape.

  • Cons: Incompatible with MS (reagents suppress ionization and contaminate source); very slow equilibration; column must be dedicated to the method.

Method C: Modified RP-HPLC (High pH / Polar Embedded)

The QC-Friendly Compromise

Mechanism: Uses "Hybrid" silica (e.g., Ethylene Bridged Hybrid) stable at pH 10-11, or columns with embedded polar groups to shield silanols.

  • Stationary Phase: C18 Hybrid or Polar-Embedded C18.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / ACN.

  • Why it works: At pH 10, imidazole is deprotonated (neutral), increasing hydrophobicity and eliminating repulsion/attraction issues.

  • Pros: MS compatible; standard RP solvents; fast equilibration.

  • Cons: Not retentive enough for the most polar small imidazoles (e.g., imidazole itself).

Comparative Performance Data
FeatureHILIC (Amide)IP-HPLC (C18 + SOS)Modified RP (pH 10)
Retention (k') High (5–10)Adjustable (2–15)Low to Moderate (1–5)
Peak Asymmetry 1.0 – 1.21.0 – 1.11.1 – 1.3
MS Compatibility ExcellentPoor (Suppression)Good
LOD (UV) ~0.1 ppm~0.05 ppm~0.1 ppm
Equilibration Slow (>20 col vols)Very Slow (>50 col vols)Fast (<10 col vols)
Robustness ModerateHighHigh

Part 3: Detailed Validation Protocol (HILIC Focus)

Given the industry shift toward MS-compatible methods, this protocol details the validation of a HILIC method for quantifying 4-Methylimidazole (4-MEI), a common imidazole impurity.

Chromatographic Conditions
  • Column: XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (or MS/MS: MRM 83 -> 56 m/z).

  • Temp: 30°C.

Validation Workflow (ICH Q2(R2) Aligned)

ValidationWorkflow SystemSuit 1. System Suitability (RSD < 2%, Tailing < 1.5) Specificity 2. Specificity (Blank vs. Spiked Matrix) SystemSuit->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 6. Sensitivity (LOD S/N=3, LOQ S/N=10) Precision->LOD_LOQ

Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.

Experimental Procedures
A. Specificity & Selectivity

Objective: Ensure the diluent or matrix does not interfere with the imidazole peak.[3]

  • Inject Mobile Phase Blank.

  • Inject Placebo/Matrix Blank (sample without analyte).

  • Inject Standard Solution (10 µg/mL).

  • Acceptance: No peaks >0.5% of analyte area at the retention time (approx. 6-8 min in HILIC).

B. Linearity

Objective: Demonstrate proportional response.

  • Prepare a stock solution of Imidazole derivative in 90% Acetonitrile (Critical: HILIC requires organic diluent to prevent peak distortion).

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
C. Accuracy (Recovery)

Objective: Verify trueness in the sample matrix.

  • Spike the sample matrix (e.g., drug formulation or food extract) with the analyte at 3 levels (Low, Medium, High).

  • Perform in triplicate for each level (Total 9 determinations).

  • Acceptance: Mean recovery 98.0% – 102.0% (Pharma) or 80% – 120% (Trace Analysis/Food).

D. Precision (Repeatability)

Objective: Assess method consistency.

  • Prepare 6 independent preparations of the sample at 100% concentration.

  • Inject each.

  • Acceptance: %RSD of peak area

    
    .
    
E. Robustness (The "Self-Validating" Step)

Objective: Simulate minor errors.

  • Change Flow Rate: ±0.1 mL/min.

  • Change Column Temp: ±5°C.

  • Change Organic %: ±2%.

  • Critical Insight: In HILIC, water is the strong solvent.[5] A +2% increase in water (Mobile Phase A) will significantly decrease retention time. This must be characterized.

References

  • Petruczynik, A. (2012). "HPLC Method for Separating Enantiomers of Imidazole Derivatives with Antifungal Compounds." Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chambers, E. et al. (2014). "Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography." Journal of Chromatography A. Available at: [Link]

  • Chrom Tech. (2025). "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Guides. Available at: [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. Available at: [Link]

  • Nie, J. et al. (2012). "Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography." Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Comparative Guide: Catalytic Architectures for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 2,4,5-Trisubstituted Imidazole Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Losartan, Ondansetron, and Dacarbazine. While the classical Debus-Radziszewski synthesis remains the foundational route, the choice of catalyst dictates the reaction's atom economy, scalability, and environmental footprint.

This guide moves beyond basic literature review to rigorously compare three distinct catalytic classes: Solid-Supported Acids (SSA) , Metal-Organic Frameworks (MOFs) , and Magnetic Nanocatalysts . We analyze these based on Turnover Frequency (TOF), reusability, and industrial viability, providing actionable protocols for immediate laboratory application.

Mechanistic Foundation

To optimize catalyst selection, one must understand the rate-determining steps where the catalyst intervenes. The synthesis generally involves the multi-component condensation of a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source (ammonium acetate).[1][2]

The Catalytic Role

Acid catalysts (Lewis or Brønsted) are critical for:

  • Carbonyl Activation: Increasing the electrophilicity of the aldehyde and diketone.

  • Imine Stabilization: Facilitating the formation of the diamine intermediate.

  • Dehydration: Accelerating the final aromatization step.

Debus_Mechanism Start Reactants: Benzil + NH4OAc Inter1 Diimine Intermediate Start->Inter1 - H2O Complex Activated Complex Inter1->Complex Aldehyde Aldehyde (R-CHO) Aldehyde->Complex Cyclization Cyclization & Dehydration Complex->Cyclization Product 2,4,5-Trisubstituted Imidazole Cyclization->Product - H2O Cat1 Catalyst (Polarizes C=O) Cat1->Start Activation Cat1->Aldehyde Cat2 Catalyst (Aids -H2O) Cat2->Cyclization

Figure 1: Mechanistic pathway of the Debus-Radziszewski reaction highlighting catalytic intervention points.

Comparative Analysis of Catalytic Systems

We evaluated three high-potential catalytic systems representing different strategic advantages:

  • Silica Sulfuric Acid (SSA): The industrial "workhorse"—cheap, robust, and scalable.[3]

  • MIL-101(Cr) MOF: High-performance engineering—huge surface area and Lewis acidity.

  • 
     Nanoparticles:  The "Green" solution—magnetic recoverability and low toxicity.
    
Performance Metrics Table
MetricSilica Sulfuric Acid (SSA)MIL-101(Cr) MOF

Nanoparticles
Reaction Time 45 - 60 min10 - 15 min 30 - 50 min
Yield (Avg) 90 - 94%95 - 98% 88 - 92%
Temperature 110°C100°C - 120°C80°C - 100°C
Catalyst Loading 10 mol%Low (<1 mol%) 5 - 10 mol%
Reusability 3-4 Cycles (Activity drops)5+ Cycles (Stable)10+ Cycles (Magnetic)
Solvent Solvent-free / EthanolSolvent-freeWater / Ethanol
Cost Efficiency High Low (Complex synthesis)Medium
Expert Insight
  • SSA is best for scale-up where catalyst cost is a primary constraint. It mimics homogeneous

    
     but simplifies workup.
    
  • MIL-101(Cr) offers superior Turnover Frequency (TOF) due to its porous structure allowing rapid reactant diffusion, but the chromium content raises regulatory concerns in pharma.

  • 
      is the choice for Green Chemistry  compliance. The ability to separate the catalyst with an external magnet eliminates filtration steps, reducing solvent waste.
    

Detailed Experimental Protocols

The following protocols are standardized for the synthesis of 2,4,5-triphenyl-1H-imidazole (using benzil, benzaldehyde, and ammonium acetate).

Protocol A: Solid-Acid Catalysis (Silica Sulfuric Acid)

Best for: Routine synthesis, educational labs, and initial screening.

Materials:

  • Benzil (1.0 mmol)[2][4][5][6][7]

  • Benzaldehyde (1.0 mmol)[4][7]

  • Ammonium Acetate (5.0 mmol)[2]

  • Silica Sulfuric Acid (SSA) (0.05 g)

  • Ethanol (96%)[2]

Workflow:

  • Preparation: In a 50 mL round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate.

  • Catalyst Addition: Add 0.05 g of SSA. (Note: Ensure SSA is freshly prepared or stored in a desiccator to maintain proton activity).

  • Reaction: Heat the mixture to 110°C under solvent-free conditions (melt phase) or reflux in 5 mL ethanol for 45 minutes.

  • Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Workup:

    • Cool the mixture to room temperature.

    • Add 10 mL hot ethanol and filter while hot to remove the insoluble SSA.

    • Pour the filtrate into crushed ice.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Validation: Melting point should be 273-275°C.

Protocol B: Magnetic Nanocatalysis ( )

Best for: High-throughput screening, automated synthesis, and green chemistry applications.

Materials:

  • Benzil (1.0 mmol)[2][4][5][6][7]

  • Benzaldehyde (1.0 mmol)[4][7]

  • Ammonium Acetate (4.0 mmol)

  • 
     Nanoparticles (20 mg)
    
  • Solvent: Water:Ethanol (1:1)

Workflow:

  • Dispersion: Sonicate the

    
     nanoparticles in 5 mL of solvent for 5 minutes to ensure monodispersity.
    
  • Addition: Add reactants (benzil, aldehyde,

    
    ) to the suspension.
    
  • Reaction: Reflux at 80°C for 40 minutes.

  • Magnetic Separation (Critical Step):

    • Place a strong neodymium magnet against the reaction vessel wall.

    • Wait 60 seconds for the catalyst to accumulate at the magnet.

    • Decant the clear supernatant containing the product.

  • Recovery: Wash the retained catalyst with ethanol and dry for reuse.

  • Isolation: Evaporate the supernatant solvent to 50% volume and cool to precipitate the imidazole.

Decision Matrix for Catalyst Selection

Use this logic flow to select the optimal catalyst for your specific drug development phase.

Selection_Matrix Start Select Catalyst Strategy Scale Is Scale > 1kg? Start->Scale Green Strict Green/Tox Requirements? Scale->Green No SSA Use Silica Sulfuric Acid (Low Cost, Scalable) Scale->SSA Yes Speed Is Reaction Time Critical? Green->Speed No Fe3O4 Use Fe3O4 Nanoparticles (Reusable, Clean Workup) Green->Fe3O4 Yes (Metal Removal) MOF Use MIL-101(Cr) (High TOF, Fast) Speed->MOF Yes (<15 min) Ionic Use Ionic Liquids (Solvent/Cat Dual Role) Speed->Ionic No

Figure 2: Strategic decision tree for selecting imidazole synthesis catalysts.

References

  • Silica Sulfuric Acid Protocol: Sulfuric Acid Immobilized on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles.[8] Scientific Research.[9][10]

  • MOF Catalysis (MIL-101): MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI.[4]

  • Magnetic Nanoparticles: Green Synthesis of Imidazole Derivatives via Fe3O4-MNPs as Reusable Catalyst. ResearchGate.[11]

  • Debus-Radziszewski Mechanism: Debus–Radziszewski imidazole synthesis.[12][13][14][15][16] Wikipedia.[14]

  • Comparative Review: Recent Advances in Ultrasound Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles. ResearchGate.[11]

Sources

Beyond the Formate Salt: Strategic Alternatives to 4,5-Dimethyl-1H-imidazole Formate in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of the Formate Block

In high-performance synthesis—specifically within epoxy thermoset curing and catalytic transfer hydrogenation (CTH) —4,5-Dimethyl-1H-imidazole formate (CAS: 86027-00-1) serves a critical function: it acts as a thermally latent catalyst .

By neutralizing the nucleophilic nitrogen of the imidazole ring with formic acid, the system remains stable (latent) at room temperature, preventing premature gelation or reaction. Upon heating, the salt dissociates, releasing the active 4,5-dimethylimidazole (4,5-DMI) species to drive the reaction.

However, the formate salt has limitations:

  • Hygroscopicity: Formate salts are prone to moisture uptake, which can degrade resin properties.

  • Thermal Window: The deblocking temperature may not align with specific low-temperature cure requirements or high-temperature stability needs.

  • Solubility: Limited compatibility with certain non-polar resin matrices.

This guide evaluates high-performance alternatives, categorizing them by their mechanistic advantages: Reactivity-First (Unblocked) , Latency-First (Adducts) , and Mechanistic Substitutes (Non-Imidazoles) .

Mechanistic Comparison: The "Blocking" Strategy

To select an alternative, one must understand the dissociation mechanism. The formate salt operates via a reversible acid-base equilibrium that shifts heavily to the free base only at elevated temperatures (


).
Figure 1: Thermal Dissociation Mechanism

G Salt Blocked Catalyst (Imidazole Formate) FreeBase Active Species (4,5-Dimethylimidazole) Salt->FreeBase Dissociation Acid Volatile/Byproduct (Formic Acid) Salt->Acid Heat Heat Input (>100°C) Heat->Salt Epoxy Epoxy Resin (Oxirane Ring) FreeBase->Epoxy Nucleophilic Attack Network Crosslinked Network Epoxy->Network Polymerization

Caption: Thermal deblocking mechanism of imidazole formate salts. The latency is controlled by the strength of the acid-base pair.

Strategic Alternatives: Comparative Analysis

Category A: Reactivity-First (Unblocked Alternatives)

Best for: Processes requiring rapid cure speeds where pot life is less critical.

Primary Candidate: 2-Ethyl-4-methylimidazole (2E4MZ)

  • Mechanism: Unblocked secondary amine. Immediate nucleophilic attack.

  • Pros: Significantly faster cure onset; lower activation energy (

    
    ).
    
  • Cons: Short pot life (<4 hours in liquid epoxy); high exotherm.

  • Verdict: Use if you have automated mixing/dispensing (2K systems) and need throughput.

Category B: Enhanced Latency (Adducts & Sterics)

Best for: One-pot (1K) systems requiring months of shelf life.

Primary Candidate: 2-Phenylimidazole (2PZ)

  • Mechanism: Steric hindrance from the phenyl ring + solid state stability.

  • Pros: Solid at room temperature (MP ~140°C); excellent latency in dispersed systems.

  • Cons: High melting point requires high cure temps (>150°C).

  • Verdict: The standard for high-temperature composites.

Secondary Candidate: Imidazole-Isocyanuric Acid Adducts (e.g., 2MA-OK)

  • Mechanism: The imidazole is "wrapped" in a hydrogen-bonded network with isocyanuric acid.

  • Pros: Superior moisture resistance compared to formates; sharp melting/activation point.

  • Cons: Insoluble in many resins (must be used as a dispersed powder).

  • Verdict: The direct "upgrade" from formates for moisture-sensitive electronics.

Category C: Transfer Hydrogenation Reagents

Best for: Organic synthesis where the formate anion is the hydride donor.[1]

Primary Candidate: Triethylammonium Formate (TEAF)

  • Mechanism: Soluble organic salt providing azeotropic formic acid source.

  • Pros: Liquid at RT; highly soluble in organic solvents; widely available.

  • Cons: Volatile components.

  • Verdict: Easier handling for catalytic transfer hydrogenation (CTH) than solid imidazole salts.

Performance Data Comparison

The following data contrasts the cure kinetics of the baseline (Formate) against key alternatives in a standard DGEBA (Bisphenol A) epoxy system.

Property4,5-DMI Formate (Baseline)2-Ethyl-4-methylimidazole (2E4MZ)2-Phenylimidazole (2PZ)Imidazole-Isocyanuric Adduct
Role Latent SaltActive CatalystSteric LatentEncapsulated Latent
Physical State Crystalline SolidLiquid/Low Melt SolidCrystalline SolidPowder
Activation Temp (

)
~110°C - 120°C~70°C - 80°C~140°C - 150°C~125°C
Pot Life (at 25°C) 2–5 Days4–8 Hours> 3 Months (Dispersed)> 6 Months
Glass Transition (

)
High (~150°C)Moderate (~135°C)Very High (>160°C)High (~155°C)
Moisture Sensitivity High (Hygroscopic)ModerateLowVery Low

Analyst Insight: If your current process struggles with "bubbling" or void formation, the Formate anion might be releasing volatiles (CO2/Formic acid) too rapidly. Switching to the Isocyanuric Adduct eliminates this volatile release mechanism.

Experimental Protocols for Validation

To validate an alternative, you must establish the "Latency-Reactivity Window."

Protocol A: Differential Scanning Calorimetry (DSC) - Kinetic Scan

Objective: Determine the activation temperature and reaction enthalpy.

  • Preparation: Mix 5 phr (parts per hundred resin) of the candidate imidazole into DGEBA epoxy resin (EEW ~190).

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Method: Dynamic scan from 25°C to 250°C at a ramp rate of 10°C/min.

  • Analysis:

    • Identify

      
       (start of exotherm).
      
    • Identify

      
       (max reaction rate).
      
    • Integrate peak area (

      
      ) to ensure full cure potential (>350 J/g typically).
      
Protocol B: Isothermal Pot Life (Viscosity Build)

Objective: Simulate shelf-life stability.

  • Setup: Place 50g of the resin/catalyst mix in a rheometer cup (parallel plate geometry) or a Brookfield viscometer.

  • Condition: Hold temperature at 25°C (or storage temp).

  • Measurement: Monitor viscosity (

    
    ) over time.
    
  • Endpoint: Time to reach double initial viscosity (

    
    ).
    
    • Target: Formate alternatives should exceed 48 hours. 2E4MZ will fail this within hours.

Decision Logic: Selecting the Right Alternative

Use this logic flow to determine the best replacement based on your process constraints.

Figure 2: Selection Decision Tree

DecisionTree Start Start: Why replace 4,5-DMI Formate? Q1 Need faster cure at lower temp? Start->Q1 Q2 Need better moisture resistance? Q1->Q2 No Res1 Select 2E4MZ (2-Ethyl-4-methylimidazole) Q1->Res1 Yes Q3 Need higher Tg (>160°C)? Q2->Q3 No Res2 Select Isocyanuric Adduct (e.g., 2MA-OK) Q2->Res2 Yes Res3 Select 2PZ (2-Phenylimidazole) Q3->Res3 Yes Res4 Stick with Formate (Optimize Storage) Q3->Res4 No

Caption: Decision matrix for selecting imidazole derivatives based on processing constraints.

References

  • Ham, Y. R., et al. (2010). "Curing behavior and properties of epoxy resins with imidazole catalysts." Journal of Industrial and Engineering Chemistry. [Link]

  • Shikoku Chemicals Corp. (2023). Curezol® Imidazole Derivatives Technical Data Sheet. Retrieved from [Link]

  • Ricciardi, F., et al. (1983). "Latent Epoxy Catalysts based on Imidazole-Metal Complexes." Journal of Polymer Science. [Link]

  • Banerjee, S., & Sadler, P. J. (2020). "Transfer hydrogenation catalysis in cells." RSC Chemical Biology. [Link][1]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Imidazoles: Paper Spray Mass Spectrometry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of imidazole-containing compounds is a frequent and critical task. These heterocyclic moieties are foundational to a vast array of pharmaceuticals, from antifungal agents to proton pump inhibitors.[1] The demand for faster, more efficient, and robust analytical methodologies is perpetual. This guide provides an in-depth, objective comparison of Paper Spray Mass Spectrometry (PS-MS), a rapid and direct analytical technique, with established methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the quantitative analysis of imidazoles.

The Rise of Ambient Ionization: Introducing Paper Spray Mass Spectrometry

Traditional quantitative workflows, particularly those reliant on chromatography, are powerful but often encumbered by time-consuming sample preparation and lengthy run times.[2] Paper Spray (PS) Mass Spectrometry has emerged as a compelling alternative within the field of ambient ionization.[3] It integrates sample introduction, extraction, and ionization into a single, swift process, significantly streamlining the analytical workflow.[4]

The core principle of PS-MS is elegant in its simplicity. A small volume of a biofluid or dissolved sample (typically < 10 µL) is deposited onto a triangular paper substrate.[5] After the spot dries, a solvent is applied to the paper, followed by a high voltage (typically 3-5 kV).[4] This generates an electrospray-like plume of charged droplets directly from the paper's sharp tip, carrying the analyte ions into the mass spectrometer's inlet for analysis.[4][6] The cellulose fibers of the paper itself can act as a rudimentary stationary phase, helping to mitigate some matrix effects by retaining more complex matrix components.[4]

The Paper Spray-MS Workflow: A Visual Guide

The efficiency of the PS-MS workflow is one of its most lauded attributes. The entire process, from sample application to data acquisition, can be completed in under two minutes per sample.[3][7]

Paper_Spray_MS_Workflow cluster_0 Sample Handling (Seconds) cluster_1 Automated Analysis (~1.2 min) Sample 1. Apply Sample (< 10 µL) to Paper Dry 2. Air Dry (~30-60s) Sample->Dry Load 3. Load Cartridge into Autosampler Dry->Load Manual Transfer Solvent 4. Add Solvent & Apply Voltage Load->Solvent Ionize 5. Electrospray Ionization Solvent->Ionize Detect 6. MS/MS Detection Ionize->Detect Data 7. Data Processing & Quantification Detect->Data Method_Comparison cluster_PS Paper Spray-MS cluster_HPLC HPLC-MS/MS PS_Sample Sample Spotting PS_Analysis Direct MS Analysis (1-2 min) PS_Sample->PS_Analysis PS_Result High Throughput Good Sensitivity PS_Analysis->PS_Result HPLC_Sample Sample Extraction (e.g., SPE) HPLC_Separation Chromatographic Separation (5-25 min) HPLC_Sample->HPLC_Separation HPLC_Analysis MS Analysis HPLC_Separation->HPLC_Analysis HPLC_Result Highest Sensitivity High Specificity HPLC_Analysis->HPLC_Result

Sources

Assessing Cytotoxicity of Novel Imidazole Cocrystals: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based therapeutics (e.g., antifungal azoles, anticancer imidazole-metal complexes), poor aqueous solubility often necessitates high doses, leading to erratic bioavailability and off-target toxicity. Cocrystallization—the stoichiometric assembly of an Active Pharmaceutical Ingredient (API) with a pharmaceutically acceptable coformer—offers a solution to modify physicochemical properties without altering covalent bonds.[1]

This guide provides a rigorous framework for assessing the cytotoxicity of novel imidazole cocrystals (ICCs). Unlike simple solubility studies, this protocol addresses the Solubility-Permeability-Toxicity Trade-off : determining whether enhanced solubility translates to improved therapeutic efficacy or increased non-specific cytotoxicity.

The Rationale: Crystal Engineering & Bioavailability[2][3]

The central hypothesis in testing ICCs is that supersaturation drives intracellular accumulation . Parent imidazoles (Class II BCS) often precipitate in cell culture media, leading to false-negative cytotoxicity results. Cocrystals maintain a "spring and parachute" supersaturation effect, keeping the drug in solution longer and potentially lowering the IC50 (increasing potency).

Comparative Targets

To validate the performance of a novel ICC, it must be benchmarked against:

  • Parent API (Pure Form): To establish baseline toxicity.

  • Physical Mixture (PM): To prove that the crystal lattice energy (not just the presence of the coformer) drives the effect.

  • Marketed Standard: (e.g., Itraconazole or Cisplatin) as a positive control.

Assessment Workflow

The following diagram outlines the critical path from synthesis to mechanistic validation.

G cluster_0 Phase I: Synthesis & ID cluster_1 Phase II: Bio-Performance cluster_2 Phase III: Mechanism API Imidazole API (e.g., Itraconazole) LAG Liquid Assisted Grinding API->LAG Coformer Coformer (e.g., Succinic Acid) Coformer->LAG Char Solid State ID (PXRD, DSC) LAG->Char Sol Supersaturation Solubility Study Char->Sol Confirm Phase Purity Cyto Cytotoxicity Assay (MTT/SRB) Sol->Cyto Dose Normalization Uptake Intracellular Accumulation Cyto->Uptake Select Potent Hits Mech Apoptosis/ROS Pathway Analysis Uptake->Mech

Figure 1: Integrated workflow for the synthesis, characterization, and biological evaluation of imidazole cocrystals.

Comparative Performance Data

The table below synthesizes representative data trends observed in high-quality literature (e.g., Itraconazole-Succinic Acid cocrystals). It illustrates how cocrystallization alters the cytotoxic profile compared to the parent drug.

Table 1: Representative Cytotoxicity Profile (Cancer Cell Line Model)

MetricParent Imidazole (API)Physical Mixture (API + Coformer)Imidazole Cocrystal (ICC)Interpretation
Aqueous Solubility < 1 µg/mL (Poor)~ 5 µg/mL (Slight inc.)20–50 µg/mL (High) Cocrystal lattice breaks down to release amorphous/supersaturated API.
IC50 (72h) 15.5 µM14.8 µM4.2 µM 3.5x Potency Increase. Higher solubility drives passive diffusion into cells.
Selectivity Index (SI) > 10> 108.5 Slight reduction in selectivity due to rapid uptake in non-target cells; requires monitoring.
Dissolution Rate Slow (Linear)Variable"Spring & Parachute" Rapid dissolution (Spring) followed by sustained supersaturation (Parachute).

Critical Insight: If the Physical Mixture shows the same IC50 as the Cocrystal, your "cocrystal" effect is likely just a pH micro-environmental effect from the coformer. True cocrystal advantage is proven when ICC IC50 < PM IC50 .

Mechanistic Validation: Why are ICCs More Potent?

Mere solubility is not the endpoint; the mechanism of cell death must be verified to ensure the chemical integrity of the API was not compromised during crystallization. For imidazoles, this involves Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction.

Mechanism Extracellular Extracellular Environment ICC Imidazole Cocrystal Dissolution Rapid Dissolution (Supersaturation) ICC->Dissolution Media Contact Accumulation High Intracellular Concentration Dissolution->Accumulation Passive Diffusion Membrane Cell Membrane Intracellular Intracellular Space Mito Mitochondrial Depolarization (ΔΨm) Accumulation->Mito Target Binding ROS ROS Generation (Oxidative Stress) Mito->ROS Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic pathway of imidazole cocrystal cytotoxicity. Enhanced solubility drives the cascade from uptake to apoptosis.

Detailed Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Chemistry)

To ensure no toxic solvent residues skew cytotoxicity data.

  • Stoichiometry: Weigh Imidazole API and Coformer (e.g., Fumaric Acid) in a 1:1 molar ratio.

  • Grinding: Place in a stainless steel jar with two 7mm grinding balls.

  • LAG: Add 10 µL of Ethanol (catalytic amount only).

  • Milling: Oscillate at 30 Hz for 20 minutes using a Retsch MM400 mixer mill.

  • Validation: Confirm new phase via PXRD (shift in Bragg peaks) before biological testing.

Protocol B: Modified MTT Assay for Hydrophobic Cocrystals

Standard MTT fails for imidazoles if the drug precipitates during incubation.

  • Seeding: Seed cells (e.g., A549 or HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Stock Preparation: Dissolve ICC in DMSO. Crucial: Keep final DMSO concentration < 0.5% (v/v) to prevent solvent toxicity.

  • Serial Dilution: Prepare media dilutions immediately prior to addition to prevent premature precipitation.

  • Treatment: Add 100 µL of drug-media solution. Incubate for 72h.

  • Precipitation Check: Inspect wells under a microscope at 24h. If crystals are visible, the data is invalid (false toxicity due to physical stress on cells).

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO, read Abs at 570 nm.

Protocol C: Selectivity Index (SI) Calculation

To determine if the cocrystal is safe for therapeutic use:



  • Target: SI > 2.0 (Ideally > 10).

  • Failure Mode: If SI < 1.0, the cocrystal has increased general toxicity, likely due to the coformer or excessive bioavailability.

References

  • Shevchenko, A. et al. (2012). "A new cocrystal and salts of itraconazole: Comparison of solid-state properties, stability and dissolution behavior."[2][3] International Journal of Pharmaceutics. Link

  • Remenar, J. F. et al. (2003). "Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids." Journal of the American Chemical Society. Link

  • Kuminek, G. et al. (2019). "Cocrystals to facilitate delivery of poor solubility API: The case of itraconazole." Advanced Drug Delivery Reviews. Link

  • Al-Karmalawy, A. A. et al. (2021). "Imidazole-based derivatives as potential anticancer agents: A review." Bioorganic Chemistry. Link

  • Savjani, K. T. et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4,5-Dimethyl-1H-imidazole Formate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

4,5-Dimethyl-1H-imidazole formate is a protic ionic liquid or low-melting salt widely used in catalysis and metal-organic framework (MOF) synthesis.[1] While often perceived as "greener" alternatives to volatile solvents, this compound presents a dual-hazard profile derived from its parent precursors: 4,5-Dimethylimidazole (Corrosive base) and Formic Acid (Combustible, Corrosive acid, U-Listed Waste U123).[1]

Effective disposal requires treating this material not merely as a salt, but as a labile organic complex that can dissociate into corrosive and toxic components under environmental stress.[1]

Chemical Hazard Characterization
ComponentHazard ClassKey Risk
Cation: 4,5-DimethylimidazoliumCorrosive (Cat 1B), IrritantTissue destruction, severe eye damage.[1][2][3]
Anion: FormateCombustible, Corrosive, ToxicReducing agent; releases CO/CO₂ upon thermal decomposition.[1]
Combined Salt Corrosive (D002) pH dependent; typically acidic in aqueous solution.

Pre-Disposal Assessment (The "Self-Validating" Protocol)

Before moving waste to the accumulation area, perform this 3-Point Validation to categorize the stream correctly. This prevents the common error of misclassifying ionic liquids as simple aqueous waste.

  • Physical State Verification: Is the material a pure viscous liquid/solid or a dilute solution?

    • Why: Pure ionic liquids often fail flashpoint tests for "Ignitable" (D001) but pass corrosivity (D002), changing the required incinerator profile.[1]

  • pH Validation: Dissolve a micro-aliquot (0.1g) in 1mL distilled water.

    • Target: If pH < 2.0 or > 12.5, it is RCRA Hazardous Waste D002 .[1]

  • Oxidizer Screen: Verify no nitric acid or strong oxidizers are present in the waste container.

    • Danger:[3][4][5] Imidazoles and formates can react violently with nitrates, forming unstable energetic compounds.[1]

Operational Disposal Procedures

Scenario A: Pure Substance (Solid or Viscous Liquid)

Applicable to: Expired reagents, synthesis leftovers, or pure ionic liquid samples.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Do not use metal containers (formic acid component corrodes metal).

  • Labeling:

    • Primary Label: "Hazardous Waste - this compound."[1]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic.[2]

  • Packing:

    • Seal the inner container with Parafilm to prevent moisture absorption (hygroscopic).

    • Place in a secondary containment bag (Zip-lock).

  • Disposal Path: Lab Pack for Incineration .

    • Note: Do not bulk this with general organic solvents. The high nitrogen content of the imidazole ring requires specific incineration curves to prevent NOx emissions.

Scenario B: Aqueous or Solvent Solutions (Reaction Mixtures)

Applicable to: HPLC waste, mother liquors, or wash solvents.[1]

  • Segregation:

    • Organic Solvents (MeOH/Acetonitrile): Collect in "Flammable Organic Waste (Halogen-Free)."

    • Aqueous Streams: Even if water-soluble, DO NOT DRAIN DISPOSE .[1] The high Chemical Oxygen Demand (COD) and aquatic toxicity of imidazoles violate most municipal sewer permits.

  • Neutralization (Optional but Recommended for Safety):

    • If the waste solution is highly acidic (pH < 3) due to excess formic acid, slowly adjust to pH 6–8 using Sodium Bicarbonate (

      
      ) before adding to the waste drum.[1]
      
    • Caution: This will generate

      
       gas.[5] Allow to off-gas fully before capping.
      
  • Disposal Path: Fuel Blending or Chemical Incineration .

Emergency Response & Spill Control

Immediate Action: In the event of a spill, the formate component poses a slip hazard, while the imidazole poses a chemical burn hazard.[1]

  • Evacuate & Ventilate: If hot or aerosolized, evacuate the area (formic acid vapors are toxic).

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

  • Neutralization/Absorption:

    • Do not use paper towels (combustible risk with formic acid).

    • Use a dry absorbent (Vermiculite or Clay/Kitty Litter).

    • If liquid is fuming, apply a weak base neutralizer (Sodium Carbonate) from the perimeter inward.[1]

  • Collection: Scoop into a plastic hazardous waste pail. Label as "Debris contaminated with Corrosive/Organic Acid."

Waste Decision Matrix (Visual Workflow)

The following diagram outlines the decision logic for disposing of this compound streams.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State & Concentration Start->StateCheck PureSolid Pure Solid or Viscous Liquid StateCheck->PureSolid Solution Dilute Solution (Reaction/Wash) StateCheck->Solution Container Pack in HDPE Jar (No Metal) PureSolid->Container LabPack DISPOSAL A: Lab Pack for Incineration Container->LabPack SolventCheck Primary Solvent? Solution->SolventCheck Organic Organic Solvent (MeOH, ACN, etc.) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution (Water based) SolventCheck->Aqueous Mostly Water FlamWaste DISPOSAL B: Flammable Organic Waste Organic->FlamWaste pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize with NaHCO3 (If pH < 3) pHCheck->Neutralize Acidic AqWaste DISPOSAL C: Aqueous Waste (High COD) DO NOT DRAIN pHCheck->AqWaste Neutral Neutralize->AqWaste

Figure 1: Decision matrix for segregating imidazole-formate waste streams based on physical state and solvent composition.

Regulatory References & Compliance

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. While the salt itself is not explicitly U-listed, it exhibits characteristics that trigger regulation.[1]

  • EPA Waste Codes:

    • D002 (Corrosivity): Applicable if aqueous pH is

      
       2 or 
      
      
      
      12.5 [1].
    • U123 (Formic Acid): Applicable if the waste is unused commercial chemical product containing formic acid as the sole active ingredient [2].

  • OSHA Hazard Communication (29 CFR 1910.1200):

    • Safety Data Sheets (SDS) must be maintained for both parent components if a specific SDS for the salt is unavailable [3].

References
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Characteristic Waste (D-Codes). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed Waste (U and P Lists). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2012).[3][6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,5-Dimethyl-1H-imidazole formate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4,5-Dimethyl-1H-imidazole formate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Safety Summary

Immediate Action Required: Treat this compound as a Corrosive Solid and Severe Eye Irritant .

While specific Safety Data Sheets (SDS) for this exact salt are often proprietary or sparse, a component-based hazard assessment dictates a conservative safety posture. This compound is a salt derived from 4,5-dimethylimidazole (a corrosive base, Skin Corr. 1B) and formic acid (a corrosive organic acid). Upon contact with moisture (mucous membranes, sweat, eyes), the salt dissociates, potentially reconstituting the corrosive properties of its parent imidazole.

Key Hazards:

  • Skin/Eye: High risk of chemical burns and irreversible eye damage (Category 1).[1]

  • Inhalation: Dust is highly irritating to the upper respiratory tract.

  • Physical: Likely hygroscopic; absorbs atmospheric moisture, leading to caking and hydrolysis.

Risk Assessment & PPE Matrix

The following protection standards are non-negotiable for handling quantities >10 mg.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why: Imidazoles can permeate thin nitrile over time. Double gloving creates a sacrificial outer layer and a visual breach indicator. Validation: Perform the "Inflation Test" on gloves before donning to check for micro-pinholes.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses with side shields are insufficient for fine corrosive dusts, which can bypass side gaps and react with eye moisture.
Respiratory Fume Hood (Primary)N95/P100 Mask (Secondary)Why: The primary risk is dust inhalation during weighing. If a hood is unavailable (not recommended), a fit-tested P100 respirator is mandatory.
Body Defense Lab Coat (Poly/Cotton)+ Chemical ApronWhy: Standard lab coats absorb liquids. A chemically resistant apron prevents "soak-through" if a solution spills.
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Checks
  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Organic salts are prone to static charge. Use an ionizing bar or anti-static gun inside the hood to prevent "powder fly-out" during weighing.

  • Decontamination Zone: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid (Vinegar) nearby to neutralize potential spills immediately (Imidazole is basic).

Phase B: Weighing & Transfer (Critical Step)
  • The "Closed Transfer" Rule: Never transport the open container outside the fume hood.

  • Protocol:

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Open the this compound container slowly to avoid disturbing settled dust.

    • Use a disposable antistatic spatula.

    • Self-Validating Step: After weighing, wipe the threads of the stock container with a dry Kimwipe before closing. If the wipe turns yellow/discolored later, your closing technique was messy.

Phase C: Solubilization
  • Exotherm Warning: Dissolving imidazole salts can be slightly exothermic.

  • Solvent Choice: If using protic solvents (Methanol/Water), add the solid to the solvent slowly. If using aprotic solvents (DMF/DMSO), ensure vigorous stirring to prevent the formation of a "gummy" puck at the bottom of the flask.

Emergency Response & Disposal
Spills (Solid)
  • Do NOT sweep vigorously. This generates dust.

  • Cover the spill with a paper towel dampened with 5% acetic acid (to neutralize the basic imidazole component).

  • Scoop up the wet slurry and place it in a hazardous waste bag.

Spills (Solution)
  • Absorb with vermiculite or sand.

  • Check pH of the surface after cleanup; it should be neutral (pH 6-8).

Waste Disposal[1][2][3]
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the waste stream, as this may liberate heat or toxic vapors.

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing decision points that prevent contamination.

SafeHandling Start Start: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Check Eng. Control: Hood Velocity >80fpm PPE_Check->Hood_Check Pass Hood_Check->Start Fail (Stop Work) Weighing Weighing (Static Control) Hood_Check->Weighing Airflow OK Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization Slow Addition Waste Disposal: Basic Organic Stream Solubilization->Waste Post-Reaction

Caption: Operational logic flow for handling this compound, prioritizing engineering controls before handling.

References
  • PubChem. (n.d.). 4,5-Dimethylimidazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Resistance of Disposable Nitrile Gloves. Occupational & Environmental Safety Office. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. PubMed Central. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1H-imidazole formate
Reactant of Route 2
4,5-Dimethyl-1H-imidazole formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.